AZ 628
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236677 | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878739-06-1 | |
| Record name | AZ-628 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 878739-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZ-628 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZ-628: A Technical Guide to a Pan-Raf Inhibitor for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ-628 is a potent, ATP-competitive inhibitor of Raf kinases, demonstrating significant activity against BRAF, BRAF V600E, and c-Raf-1. This technical guide provides an in-depth overview of AZ-628, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of its place in the RAS/RAF/MEK/ERK signaling pathway. This document is intended to serve as a comprehensive resource for researchers in oncology and drug discovery investigating the therapeutic potential of targeting the MAPK pathway.
Introduction
The RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway that regulates cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in genes like BRAF, is a key driver in a significant percentage of human cancers, including melanoma, colorectal, and thyroid cancers. The BRAF V600E mutation is the most common of these, leading to constitutive activation of the pathway and uncontrolled cell growth.
AZ-628 is a quinazolinone-based small molecule inhibitor that targets multiple kinases in the Raf family.[2][3] Its ability to inhibit both wild-type and mutated forms of BRAF, as well as c-Raf, makes it a valuable tool for studying the effects of pan-Raf inhibition and for investigating mechanisms of resistance to more selective BRAF inhibitors.
Mechanism of Action
AZ-628 functions as an ATP-competitive inhibitor of Raf kinases.[4][5] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and subsequent activation of MEK1/2, the downstream target of Raf. This leads to the suppression of the entire MAPK signaling cascade, ultimately inhibiting the phosphorylation of ERK1/2 and preventing the transcription of genes involved in cell proliferation and survival. In cancer cells harboring the BRAF V600E mutation, this inhibition leads to cell cycle arrest and apoptosis.[2][4]
Quantitative Data
The following table summarizes the key in vitro inhibitory activities of AZ-628 against various kinases.
| Target | IC50 (nM) | Assay Type | Reference |
| c-Raf-1 | 29 | Cell-free assay | [6] |
| BRAF V600E | 34 | Cell-free assay | [6] |
| BRAF (wild-type) | 105 | Cell-free assay | [6] |
AZ-628 also demonstrates inhibitory activity against other kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS, suggesting potential anti-angiogenic properties.[2][6]
Signaling Pathway
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by AZ-628.
Caption: The RAS/RAF/MEK/ERK signaling pathway with AZ-628 inhibition of BRAF/c-Raf.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of AZ-628.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the IC50 of AZ-628 against Raf kinases in a cell-free system.
Objective: To quantify the inhibitory activity of AZ-628 on the enzymatic activity of recombinant Raf kinases.
Materials:
-
Recombinant human BRAF, BRAF V600E, and c-Raf-1 enzymes
-
MEK1 (inactive) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
AZ-628 (dissolved in DMSO)
-
96-well plates
-
Phospho-MEK1/2 antibody
-
Secondary antibody conjugated to HRP (Horseradish Peroxidase)
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of AZ-628 in DMSO.
-
In a 96-well plate, add the recombinant Raf kinase and the inactive MEK1 substrate to the kinase buffer.
-
Add the diluted AZ-628 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a high-bind 96-well plate coated with a capture antibody for MEK1.
-
Wash the plate to remove unbound components.
-
Add a primary antibody specific for phosphorylated MEK1/2.
-
Incubate and then wash the plate.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and then wash the plate.
-
Add the chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each AZ-628 concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cell Viability Assay
This protocol describes the use of a Cell Counting Kit-8 (CCK-8) assay to measure the effect of AZ-628 on the viability of cancer cell lines.
Objective: To determine the cytotoxic and anti-proliferative effects of AZ-628 on cancer cells, particularly those with the BRAF V600E mutation.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
AZ-628 (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of AZ-628 in the complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of AZ-628 or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of AZ-628.
Caption: A generalized workflow for the preclinical assessment of a kinase inhibitor like AZ-628.
Conclusion
AZ-628 is a valuable research tool for investigating the biological consequences of pan-Raf inhibition. Its well-characterized in vitro activity against key Raf kinases, particularly the oncogenic BRAF V600E mutant, provides a solid foundation for further preclinical studies. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of AZ-628 and similar molecules in the treatment of MAPK pathway-driven cancers.
References
AZ628: A Comprehensive Technical Guide to a Pan-Raf Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ628 is a potent, orally bioavailable, and selective small-molecule inhibitor of Raf kinases, critical components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in human cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of AZ628. It includes a summary of its inhibitory activity, detailed experimental protocols for key in vitro and in vivo assays, and a discussion of its effects on cancer cell biology. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.
Introduction
The RAS/RAF/MEK/ERK cascade is a pivotal signaling pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis. Hyperactivation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many human malignancies. The discovery of the recurrent BRAF V600E mutation in a significant percentage of melanomas and other cancers spurred the development of targeted RAF inhibitors. AZ628 emerged from these efforts as a pan-Raf inhibitor, demonstrating activity against wild-type A-RAF, B-RAF, and C-RAF, as well as the oncogenic BRAF V600E mutant. This broad-spectrum inhibition offers a potential advantage in overcoming some of the resistance mechanisms observed with first-generation BRAF-selective inhibitors.
Discovery and Medicinal Chemistry
The development of AZ628 was guided by a structure-activity relationship (SAR) campaign aimed at identifying potent and selective Raf kinase inhibitors. While the specific lead compound has not been publicly disclosed, the chemical structure of AZ628, 3-(2-cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide, reveals a complex scaffold amenable to synthetic modification.
Chemical Synthesis:
A detailed, step-by-step synthesis protocol for AZ628 is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of a substituted benzamide derivative with a functionalized quinazolinone moiety. The synthesis would require multiple steps, including the formation of amide and amine bonds, and likely employ standard organic chemistry reactions and purification techniques.
Mechanism of Action
AZ628 is an ATP-competitive inhibitor that binds to the kinase domain of Raf proteins, preventing their activation and subsequent phosphorylation of downstream targets, MEK1 and MEK2. As a pan-Raf inhibitor, AZ628 effectively suppresses the activity of all three Raf isoforms.[1] This is in contrast to first-generation inhibitors that primarily target the BRAF V600E mutant and can paradoxically activate the pathway in cells with wild-type BRAF through the induction of RAF dimerization.[2] AZ628 has been shown to inhibit both monomeric (e.g., BRAF V600E) and dimeric forms of Raf kinases.
Signaling Pathway Inhibition
The primary mechanism of action of AZ628 is the blockade of the RAF-MEK-ERK signaling pathway. This inhibition leads to a reduction in the phosphorylation of MEK and ERK, ultimately resulting in the decreased expression of downstream target genes involved in cell proliferation and survival.
Caption: RAF-MEK-ERK Signaling Pathway Inhibition by AZ628.
Quantitative Data
The inhibitory activity of AZ628 has been characterized against a panel of kinases. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of AZ628
| Kinase Target | IC50 (nM) | Reference |
| c-Raf-1 | 29 | [1] |
| B-Raf (V600E) | 34 | [1] |
| B-Raf (wild-type) | 105 | [1] |
| VEGFR2 | Inhibited | [1] |
| DDR2 | Inhibited | [1] |
| Lyn | Inhibited | [1] |
| Flt1 | Inhibited | [1] |
| FMS | Inhibited | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of a Representative RAF Inhibitor (AZD6244) in Mice
| Parameter | Value |
| Cmax (µM) | ~2-4 |
| Tmax (h) | ~2 |
| t1/2 (h) | ~4-6 |
| Bioavailability (%) | Not available |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of AZ628.
In Vitro Assays
This protocol is used to determine the effect of AZ628 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
AZ628 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of AZ628 in complete medium.
-
Remove the medium from the wells and add 100 µL of the AZ628 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Caption: Workflow for a Cell Viability Assay.
This protocol is used to assess the effect of AZ628 on the phosphorylation status of key proteins in the RAF-MEK-ERK pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AZ628 stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of AZ628 for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: Workflow for Western Blot Analysis.
In Vivo Assays
This protocol describes a general procedure for evaluating the anti-tumor efficacy of AZ628 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest (e.g., A375)
-
Matrigel (optional)
-
AZ628 formulation for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer AZ628 (or vehicle control) to the mice daily by oral gavage at a predetermined dose.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, pharmacodynamic marker analysis).
Conclusion
AZ628 is a potent pan-Raf inhibitor with significant preclinical activity in cancer models driven by aberrant RAF-MEK-ERK signaling. Its ability to inhibit all three Raf isoforms may offer advantages over more selective inhibitors, particularly in overcoming certain forms of drug resistance. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the therapeutic potential of AZ628 and other pan-Raf inhibitors. Further studies are warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this therapeutic approach.
References
AZ 628: An In-Depth Technical Guide to its Target Proteins and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ 628 is a potent, ATP-competitive pan-Raf inhibitor with significant activity against BRAF, BRAF V600E, and c-Raf-1 kinases.[1] This technical guide provides a comprehensive overview of the target proteins of this compound, its mechanism of action within the RAS/RAF/MEK/ERK signaling pathway, and detailed protocols for key experimental assays. The quantitative data on its inhibitory activity are summarized, and the underlying signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in oncology and drug development.
Core Target Proteins and Inhibitory Potency
This compound is a multi-targeted kinase inhibitor, primarily targeting the Raf family of serine/threonine kinases, which are critical components of the MAPK/ERK signaling cascade.[2] The inhibitor has demonstrated potent activity against wild-type BRAF, the oncogenic BRAF V600E mutant, and c-Raf-1.[3] In addition to its primary targets, this compound also exhibits inhibitory effects against a range of other kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[1][3]
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against its key target proteins has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Protein | IC50 (nM) | Assay Type |
| BRAF | 105 | Cell-free kinase assay |
| BRAF V600E | 34 | Cell-free kinase assay |
| c-Raf-1 | 29 | Cell-free kinase assay |
| VEGFR2 | Inhibition reported | Not specified |
| DDR2 | Inhibition reported | Not specified |
| Lyn | Inhibition reported | Not specified |
| Flt1 | Inhibition reported | Not specified |
| FMS | Inhibition reported | Not specified |
Data compiled from multiple sources.[1][3]
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in BRAF (such as V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound, as a pan-Raf inhibitor, blocks the kinase activity of BRAF and c-Raf, thereby preventing the downstream phosphorylation and activation of MEK1/2 and subsequently ERK1/2. This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the IC50 values of this compound against Raf kinases.
Materials:
-
Recombinant human BRAF, BRAF V600E, and c-Raf-1 enzymes
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
ATP (at a concentration near the Km for each kinase)
-
Substrate (e.g., inactive MEK1)
-
[γ-32P]ATP
-
This compound (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Phosphorimager
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube, combine the recombinant kinase, substrate, and kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air dry the P81 paper and quantify the incorporated radioactivity using a phosphorimager.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines, such as the BRAF V600E-mutant melanoma line A375 or the colon cancer line HT-29.
Materials:
-
A375 or HT-29 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete growth medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot for ERK Phosphorylation
This protocol details the procedure to detect the inhibition of ERK phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., A375, HT-29)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against t-ERK1/2 to normalize for protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a well-characterized pan-Raf inhibitor with potent activity against key kinases in the RAS/RAF/MEK/ERK signaling pathway. Its ability to inhibit both wild-type and mutant forms of BRAF, as well as c-Raf-1, makes it a valuable tool for cancer research and a potential therapeutic agent for tumors driven by aberrant Raf signaling. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the biological effects and therapeutic potential of this compound.
References
In-Depth Technical Guide: AZ 628 and its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ 628 is a potent, ATP-competitive, pan-Raf kinase inhibitor that has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those harboring the B-RafV600E mutation. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest, primarily in the G1 phase. This guide provides a comprehensive technical overview of the molecular mechanisms and experimental methodologies related to this compound-induced cell cycle arrest. It is intended to serve as a resource for researchers and professionals in the fields of oncology and drug development, offering detailed insights into the signaling pathways affected by this compound, quantitative data on its effects, and protocols for relevant experimental procedures.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled cell growth. The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of the cell cycle, and mutations in this pathway, such as the B-RafV600E mutation, are prevalent in many cancers, including melanoma and colon cancer. This compound has emerged as a promising therapeutic agent by targeting the Raf kinases, key components of this pathway. Inhibition of Raf kinases by this compound leads to the downstream suppression of MEK and ERK, ultimately resulting in the arrest of the cell cycle and the induction of apoptosis. This guide will delve into the specifics of how this compound mediates cell cycle arrest, with a focus on the G1 phase.
Mechanism of Action: G1 Phase Arrest
This compound is a potent inhibitor of B-Raf, B-RafV600E, and c-Raf-1.[1] By inhibiting these kinases, this compound effectively blocks the phosphorylation and activation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The ERK1/2 signaling cascade plays a pivotal role in promoting cell cycle progression from the G1 to the S phase by regulating the expression and activity of key cell cycle proteins, notably Cyclin D1 and its partner cyclin-dependent kinases, CDK4 and CDK6.
The inhibition of the Raf/MEK/ERK pathway by this compound leads to a decrease in the expression of Cyclin D1. This reduction in Cyclin D1 levels prevents the formation of active Cyclin D1/CDK4/6 complexes. These complexes are responsible for the phosphorylation of the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to and sequesters the E2F transcription factor, preventing the transcription of genes required for S-phase entry. By maintaining Rb in its active, hypophosphorylated state, this compound effectively establishes a G1 checkpoint, halting cell cycle progression. Studies on the related MEK inhibitor selumetinib (AZD6244) have shown that this G1 arrest is a key outcome of inhibiting the MAPK pathway.[2][3][4]
Quantitative Data on this compound-Induced Cell Cycle Arrest
The efficacy of this compound in inducing cell cycle arrest has been quantified in various cancer cell lines. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound on Raf Kinases
| Kinase Target | IC50 (nM) |
| c-Raf-1 | 29 |
| B-Raf (V600E) | 34 |
| B-Raf (wild-type) | 105 |
Data sourced from Selleck Chemicals and Tocris Bioscience.[1]
Table 2: Effect of the MEK Inhibitor Selumetinib (AZD6244) on Cell Cycle Distribution in Braf-mutant Melanoma Cells (WM35)
| Treatment Concentration (nM) | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | <5% | ~40% | ~40% | ~20% |
| 40 | <10% | ~70% | ~15% | ~15% |
| 360 | >60% | - | - | - |
Data from a study on the MEK inhibitor AZD6244 in WM35 cells, demonstrating a G1 arrest at lower concentrations and significant apoptosis at higher concentrations.[5] This serves as a representative example of the effects of MAPK pathway inhibition on the cell cycle.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., M14 melanoma cells)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins, such as Cyclin D1 and CDK4, in cells treated with this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and untreated cells with protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualizations
Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for analyzing cell cycle distribution.
Conclusion
This compound represents a targeted therapeutic strategy that effectively induces G1 phase cell cycle arrest in cancer cells, particularly those with B-Raf mutations. This in-depth guide has provided a comprehensive overview of the underlying molecular mechanisms, supported by quantitative data and detailed experimental protocols. The inhibition of the Raf/MEK/ERK pathway by this compound, leading to the downregulation of Cyclin D1 and the subsequent maintenance of Rb in its active, growth-suppressive state, is a key driver of its anti-proliferative effects. The provided protocols and visualizations serve as a practical resource for researchers investigating the effects of this compound and similar targeted therapies on cell cycle regulation. Further research into the nuances of this compound's effects on other cell cycle checkpoints and its potential for combination therapies will continue to be a critical area of investigation in the development of more effective cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Resistance to Selumetinib (AZD6244) in Colorectal Cancer Cell Lines is Mediated by p70S6K and RPS6 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the MEK inhibitor selumetinib (AZD6244; ARRY-142886) in nasopharyngeal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basal and treatment-induced activation of AKT mediates resistance to cell death by AZD6244 (ARRY-142886) in Braf-mutant human cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZ628 In Vitro Assays
Introduction
AZ628 is a potent, ATP-competitive, pan-Raf kinase inhibitor. It demonstrates significant activity against B-Raf, C-Raf, and the oncogenic B-RafV600E mutant.[1][2][3][4] By inhibiting Raf kinases, AZ628 effectively blocks the downstream signaling of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various human cancers.[4] This inhibition leads to cell cycle arrest, suppression of cell growth, and induction of apoptosis in cancer cell lines, particularly those harboring B-RafV600E mutations.[1][2][5] Additionally, AZ628 has been shown to inhibit other kinases, including VEGFR2, suggesting potential antiangiogenic properties.[1][2][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of AZ628.
Mechanism of Action
AZ628 exerts its primary effect by occupying the ATP-binding site of Raf kinases, preventing their activation and subsequent phosphorylation of MEK1/2.[4][6] This action leads to the suppression of ERK1/2 phosphorylation, a critical step for signal transduction that promotes cell proliferation and survival.[1][5] The compound has also been found to inhibit a panel of other tyrosine protein kinases, contributing to its broader anti-cancer profile.[1][2][5] Resistance to AZ628 has been linked to the elevated expression of C-Raf, which can sustain ERK1/2 activation.[1][4][5]
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of AZ628 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: AZ628 Cell-Free Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type |
|---|---|---|
| c-Raf-1 | 29 | Cell-Free Kinase Assay |
| B-Raf (V600E) | 34 | Cell-Free Kinase Assay |
| B-Raf (wild-type) | 105 | Cell-Free Kinase Assay |
Data sourced from multiple references.[1][2][3][4]
Table 2: AZ628 Cellular Antiproliferative Activity
| Cell Line | Key Mutation | IC50 (µM) |
|---|---|---|
| M14 (Parental) | B-RafV600E | ~ 0.1 |
| M14 (AZ628-Resistant) | B-RafV600E | ~ 10 |
Data represents the approximate 100-fold increase in resistance observed in selected clones.[1][5]
Signaling Pathway and Experimental Workflows
Figure 1: Simplified MAPK signaling pathway showing the inhibitory action of AZ628 on Raf kinases.
Figure 2: Experimental workflow for a cell viability and proliferation assay with AZ628.
Experimental Protocols
Protocol 1: Cell-Free Kinase Inhibition Assay (General)
This protocol describes a general method to determine the IC50 of AZ628 against a purified kinase in a cell-free system. A radiometric assay using [γ-³²P]-ATP is described, but this can be adapted for non-radioactive methods (e.g., fluorescence-based).
Materials:
-
Purified active kinase (e.g., B-Raf, c-Raf)
-
Specific peptide substrate for the kinase
-
AZ628 stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
ATP solution
-
[γ-³²P]-ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Compound Dilution: Prepare a serial dilution of AZ628 in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.
-
Initiate Reaction: Add the diluted AZ628 or DMSO (vehicle control) to the reaction mix. Pre-incubate for 10 minutes at room temperature.
-
Start Phosphorylation: Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³²P]-ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Place the washed P81 paper discs into scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each AZ628 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation and Viability Assay
This protocol is based on methods used to evaluate AZ628's effect on melanoma cell lines.[1][5]
Materials:
-
M14 melanoma cells (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640) with 5% Fetal Bovine Serum (FBS) and antibiotics
-
12-well or 24-well cell culture plates
-
AZ628 stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Formaldehyde in PBS
-
Syto60 fluorescent nucleic acid stain (or similar)
-
Infrared imager (e.g., Odyssey) or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed approximately 0.5-2.5 x 10⁵ M14 cells per well in 12 or 24-well plates in culture medium supplemented with 5% FBS.[1]
-
Adherence: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.[1]
-
Drug Treatment: The next day, treat the cells with various concentrations of AZ628 (e.g., 0.01 µM to 10 µM).[1][5] Include a DMSO-only well as a vehicle control.
-
Long-Term Incubation: Continue incubation, replacing the medium and drug every 2 days, until the untreated control wells reach confluence.[1]
-
Cell Fixation: Once the control wells are confluent, remove the media from all wells and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% formaldehyde in PBS and incubating for 20 minutes at room temperature.[1]
-
Staining: Wash the cells twice with PBS. Stain the cells by adding a 1:5000 dilution of Syto60 stain in PBS and incubate as per the manufacturer's instructions.[1]
-
Quantification: After a final wash with PBS, quantify the fluorescent signal intensity using an appropriate imager (e.g., at 700 nm for Syto60 with an Odyssey Imager).[1]
-
Data Analysis: Normalize the signal from treated wells to the signal from the DMSO control wells. Plot the normalized viability against the log of AZ628 concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of ERK Phosphorylation
This protocol allows for the assessment of AZ628's inhibitory effect on the MAPK pathway by measuring the phosphorylation status of ERK1/2.
Materials:
-
Cells treated with AZ628 as in Protocol 2 (for a shorter duration, e.g., 16-24 hours)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating cells with AZ628 for the desired time, wash them with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To assess total protein and loading controls, the membrane can be stripped and re-probed with antibodies for total-ERK and a loading control like GAPDH.
-
Analysis: Densitometrically quantify the p-ERK bands and normalize them to the total-ERK and/or loading control bands to determine the effect of AZ628 on ERK phosphorylation. Effective suppression of p-ERK1/2 levels is expected with increasing concentrations of AZ628.[1][5]
References
Application Notes and Protocols for AZ 628 in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AZ 628, a potent pan-RAF inhibitor, in melanoma cell line research. The protocols detailed below are for assessing cell viability, apoptosis, and target engagement through Western blotting.
Introduction
This compound is a small molecule inhibitor that targets the RAF kinases, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. In a significant portion of melanomas, this pathway is constitutively activated due to mutations in the BRAF gene, most commonly the V600E mutation. This compound inhibits both BRAF and CRAF kinases, leading to the suppression of downstream signaling through MEK and ERK, which in turn can induce cell cycle arrest and apoptosis in melanoma cells harboring these mutations. Resistance to this compound can emerge, often through the upregulation of CRAF, highlighting the need for combination therapies.[1]
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Human Melanoma Cell Lines
| Cell Line | BRAF Status | IC50 (µM) |
| A101D | V600E | 0.0407 |
| COLO-829 | V600E | 0.0482 |
| HT-144 | V600E | 0.0214 |
| LB2518-MEL | Not Specified | 0.0134 |
| MALME-3M | V600E | Not Specified |
| MZ7-mel | Not Specified | 0.0310 |
| SH-4 | Not Specified | 0.0182 |
| UACC-257 | V600E | 0.0630 |
| WM1552C | V600E | >10 |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.
Table 2: In Vitro IC50 Values of Selumetinib (AZD6244) in Human Melanoma Cell Lines
| Cell Line | BRAF Status | IC50 (µM) |
| C32 | V600E | 0.3338 |
| COLO-679 | V600E | 0.3020 |
| COLO-783 | V600E | 0.3465 |
| SH-4 | Not Specified | 0.3134 |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[2]
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for AZ 628
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of AZ 628, a potent pan-Raf kinase inhibitor. The included protocols and diagrams are intended to guide researchers in the effective use of this compound in a laboratory setting.
Chemical Information
| Property | Value |
| Molecular Formula | C₂₇H₂₅N₅O₂ |
| Molecular Weight | 451.52 g/mol [1] |
| CAS Number | 878739-06-1[1] |
Solubility Data
This compound exhibits varying solubility in different solvents. The following table summarizes the quantitative solubility data for this compound. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO.[1]
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 90 mg/mL[1][2] | 199.32 mM[1][2] | Moisture-absorbing; use fresh DMSO.[1] |
| 30 mg/mL[3] | 66.44 mM | ||
| 25 mg/mL (in DMF)[3] | 55.37 mM | ||
| 10 mg/mL | 22.15 mM | Solution should be clear. | |
| Soluble to 100 mM | 100 mM | ||
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | 1.11 mM | |
| Ethanol | 0.25 mg/mL[3] | 0.55 mM | Insoluble.[1] |
| Water | Insoluble[1][2] | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound, typically in DMSO, which can then be diluted to working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Handling: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][4]
Protocol 2: Cell-Based Growth Inhibition Assay
This protocol provides a general framework for assessing the effect of this compound on the proliferation of cancer cell lines, particularly those with B-Raf mutations.
Materials:
-
Cancer cell line of interest (e.g., M14 melanoma cells with B-Raf V600E mutation)[5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[5]
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO-treated) group.
-
Treatment: Remove the medium from the wells and add the medium containing the various concentrations of this compound.[5]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
Signaling Pathway of this compound
This compound is a pan-Raf inhibitor that targets key kinases in the MAPK/ERK signaling pathway.[1][4] This pathway is often dysregulated in cancer, and its inhibition can lead to decreased cell proliferation and apoptosis.[3][4][5] this compound has been shown to inhibit wild-type B-Raf, B-RafV600E, and c-Raf.[1][4] It also inhibits other kinases such as VEGFR2.[1][3][5]
References
Topic: AZ 628 Western Blot Protocol
An Application Note and Protocol for Western Blot Analysis of AZ 628, a Pan-Raf Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent, ATP-competitive pan-Raf kinase inhibitor targeting B-Raf, B-RafV600E, and c-Raf-1.[1][2][3][4] It is a critical tool for investigating the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in various cancers.[4] Western blotting is the quintessential technique to quantify the inhibitory effect of this compound by measuring the phosphorylation status of downstream targets. This document provides detailed application notes for the use of this compound and a comprehensive protocol for performing western blot analysis to assess the inhibition of MEK and ERK phosphorylation.
Application Notes
This compound effectively inhibits both wild-type and V600E mutant B-Raf, as well as c-Raf.[2] Its primary mechanism involves blocking the phosphorylation of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2.[2] When planning experiments, it is crucial to determine the optimal concentration and duration of this compound treatment for the specific cell line being investigated.
-
Cell Line Selection: this compound is particularly effective in cell lines with B-Raf or RAS mutations, such as various melanoma and colon cancer cell lines.[2][5]
-
Concentration Range: A dose-response experiment is recommended. Typical working concentrations in cell culture range from 0.1 µM to 10 µM.[1][5] For instance, significant inhibition of ERK phosphorylation can often be observed with 0.1 µM this compound.[5]
-
Treatment Time: The duration of treatment can vary. A short treatment of 2-4 hours is often sufficient to observe a marked decrease in MEK/ERK phosphorylation.[6][7] However, longer time points (e.g., 18-24 hours) may also be relevant depending on the experimental goals.[5]
-
Controls: A vehicle control (e.g., DMSO) is essential. Positive controls could include cell lines with known pathway activation (e.g., B-RafV600E mutant cells) or stimulation with growth factors.
Experimental Protocol: Western Blot for Phospho-ERK1/2 and Phospho-MEK1/2
This protocol details the steps to assess the efficacy of this compound by measuring changes in protein phosphorylation. Special considerations for phosphorylated proteins are included.
Cell Culture and Treatment
-
Seed cells (e.g., A375 melanoma cells) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 4 hours).
Lysate Preparation
To preserve phosphorylation, all steps must be performed on ice or at 4°C using pre-chilled buffers.
-
Aspirate the culture medium and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer per well. The buffer must be supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.[8]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[8]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
Calculate the required volume of each lysate to ensure equal protein loading for all samples.
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration for all samples. Add 2x Laemmli sample buffer to an equal amount of protein (typically 20-30 µg) from each sample.[8][9]
-
Boil the samples at 95°C for 5 minutes to denature the proteins.[8]
-
Load the samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel at 100-150 V until the dye front reaches the bottom.[9]
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its robustness, especially if stripping and reprobing are required.[10]
-
Activate the PVDF membrane in methanol for 1 minute before placing it in the transfer buffer.[9]
-
Assemble the transfer stack according to the manufacturer's protocol (wet or semi-dry transfer).
-
Perform the transfer (e.g., overnight at 10 mA in a cold room or for 1-2 hours at 100 V).[8]
Immunoblotting
-
Blocking:
-
After transfer, block the membrane to prevent non-specific antibody binding.
-
For phospho-specific antibodies, use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk, as its casein content can cause high background.[11][12]
-
Incubate for 1 hour at room temperature with gentle agitation.[9]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
-
Secondary Antibody Incubation:
-
Final Washes and Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Reprobing for Total Protein
-
To normalize the phospho-protein signal, the membrane should be stripped and reprobed with antibodies against the total forms of the proteins (total ERK, total MEK) and a loading control (e.g., GAPDH or β-actin).[10]
-
Incubate the membrane in a stripping buffer (commercial or lab-prepared) for the recommended time.
-
Wash extensively, re-block, and repeat the immunoblotting protocol starting from the primary antibody incubation step for the total protein antibodies.
Data Presentation
Quantitative data should be summarized for clear interpretation. Band intensities are measured using densitometry software (e.g., ImageJ). The phosphorylated protein signal should be normalized to the total protein signal for each lane.
Table 1: Illustrative Quantitative Western Blot Data (Note: Data are for example purposes and represent the ratio of phosphorylated protein to total protein, normalized to the vehicle control.)
| Treatment Group | Concentration (µM) | p-MEK / Total MEK (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 0.1 | 0.45 | 0.38 |
| This compound | 1.0 | 0.12 | 0.09 |
| This compound | 10.0 | 0.03 | 0.02 |
Table 2: Recommended Primary Antibodies and Dilutions
| Primary Antibody | Example Supplier | Example Catalog # | Recommended Dilution |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Tech | #4370 | 1:2000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Tech | #4695 | 1:1000 |
| Phospho-MEK1/2 (Ser217/221) | Cell Signaling Tech | #9154 | 1:1000 |
| MEK1/2 | Cell Signaling Tech | #9122 | 1:1000 |
| β-Actin | Cell Signaling Tech | #4970 | 1:1000 |
Mandatory Visualizations
Caption: MAPK signaling pathway showing inhibition of RAF kinases by this compound.
Caption: Workflow for Western Blot analysis of this compound-treated samples.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoblot analysis [bio-protocol.org]
- 8. bio-rad.com [bio-rad.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. youtube.com [youtube.com]
AZ 628: A Potent Pan-Raf Inhibitor for Signal Transduction Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ 628 is a potent, ATP-competitive inhibitor of Raf kinases, playing a crucial role in the modulation of the RAS-RAF-MEK-ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making its components, particularly the Raf kinases, attractive targets for therapeutic intervention. This compound exhibits potent inhibitory activity against multiple Raf isoforms, including B-Raf, the frequently mutated B-RafV600E, and c-Raf-1.[2][3][4][5][6] Beyond its primary targets, this compound has also been shown to inhibit other tyrosine protein kinases, such as VEGFR2, suggesting potential anti-angiogenic properties.[2][3][4][5][6][7] These characteristics make this compound a valuable tool for studying signal transduction and for the development of novel cancer therapeutics.
These application notes provide an overview of the mechanism of action of this compound, summarize its in vitro efficacy, and offer detailed protocols for its use in signal transduction studies.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of Raf kinases, thereby preventing their activation and subsequent downstream signaling.[1] In cells with activating B-Raf mutations, such as the V600E mutation commonly found in melanoma and colon cancer, this compound effectively suppresses the constitutive activation of the MAPK pathway.[3][4][6] This leads to a reduction in the phosphorylation of MEK and ERK, the downstream effectors of Raf.[3] The inhibition of this signaling cascade ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells harboring these mutations.[2][3][4][6][7]
Quantitative Data Summary
The inhibitory activity of this compound against various kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Target Kinase | IC50 (nM) | Assay Type |
| c-Raf-1 | 29 | Cell-free |
| B-Raf (V600E) | 34 | Cell-free |
| B-Raf (wild-type) | 105 | Cell-free |
Data sourced from multiple references.[2][3][4][5][6]
Signaling Pathway Diagram
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and highlights the point of inhibition by this compound.
Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing this compound to study its effects on cancer cell lines.
Cell Viability Assay
This protocol is designed to determine the effect of this compound on the viability of cancer cells, particularly those with known B-Raf mutations.
Materials:
-
Cancer cell line of interest (e.g., M14 melanoma cells with B-RafV600E mutation)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Syto60 fluorescent nucleic acid stain)[2]
-
Plate reader capable of fluorescence detection
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound (e.g., 0.01 µM to 10 µM).[7] Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for 72 hours at 37°C.[8]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 700 nm for Syto60).[2]
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol allows for the assessment of this compound's ability to inhibit the MAPK pathway by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and GAPDH to ensure equal loading.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the cellular effects of this compound.
Applications in Drug Discovery and Development
This compound serves as a critical research tool in the field of oncology and drug discovery. Its specific inhibition of the Raf kinases allows for:
-
Target Validation: Confirming the role of B-Raf and c-Raf in the proliferation and survival of specific cancer cell lines.
-
Compound Screening: Serving as a reference compound in high-throughput screening assays to identify novel inhibitors of the MAPK pathway.
-
Resistance Studies: Investigating the mechanisms of acquired resistance to Raf inhibitors.[2][9] Studies have shown that elevated c-Raf expression can be a potential mechanism of resistance to this compound.[1][2]
-
Combination Therapies: Exploring synergistic effects with other anti-cancer agents. For instance, this compound has been shown to sensitize hepatocellular carcinoma cells to other tyrosine kinase inhibitors.[10] It has also been investigated for its potential to reverse multidrug resistance mediated by ABCG2.[11]
Conclusion
This compound is a well-characterized and potent pan-Raf inhibitor that has proven to be an invaluable tool for dissecting the complexities of the MAPK signaling pathway. Its utility in studying cancer biology, from basic mechanism of action to the development of therapeutic resistance, is well-documented. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their signal transduction studies.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Raf Kinases | Tocris Bioscience [tocris.com]
- 5. This compound | Raf Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. AZ-628 - LKT Labs [lktlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Reversal of Cancer Multidrug Resistance (MDR) Mediated by ATP-Binding Cassette Transporter G2 (ABCG2) by AZ-628, a RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ 628 in MAPK Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ 628 is a potent, ATP-competitive, and selective inhibitor of Raf kinases, key components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of the MAPK pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many human cancers.[1][2] this compound serves as an invaluable tool for elucidating the role of Raf kinases in both normal physiology and disease states.
This compound acts as a pan-Raf inhibitor, targeting multiple isoforms of the Raf kinase family.[3][4] Its ability to suppress the activity of both wild-type and mutated forms of B-Raf, as well as c-Raf, makes it a versatile reagent for studying the complexities of MAPK signaling.[2][4] These application notes provide detailed protocols for utilizing this compound to investigate the MAPK pathway, including methods for assessing its impact on kinase activity, downstream signaling events, and cellular phenotypes.
Mechanism of Action
This compound exerts its inhibitory effect by occupying the ATP-binding pocket of Raf kinases, thereby preventing the phosphorylation and subsequent activation of their downstream targets, MEK1 and MEK2.[1] This blockade of the MAPK cascade leads to decreased phosphorylation of ERK1/2, a central effector of the pathway.[2] The consequences of this inhibition at the cellular level can include cell cycle arrest, suppression of anchorage-dependent and -independent growth, and induction of apoptosis, particularly in cell lines harboring activating BRAF mutations, such as the common V600E mutation.[1][3]
While highly selective for Raf kinases, it is important to note that this compound can also inhibit other kinases at higher concentrations, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[1][3][5][6] This cross-reactivity may contribute to some of its biological effects, such as potential anti-angiogenic properties through the inhibition of VEGFR2.[1][3]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Conditions |
| c-Raf-1 | 29 | Cell-free assay[1][3][4] |
| B-Raf (V600E) | 34 | Cell-free assay[1][3][4] |
| B-Raf (wild-type) | 105 | Cell-free assay[1][3][4] |
| VEGFR2 | Inhibition observed | Cell-free assay[1][3][5][6] |
| DDR2 | Inhibition observed | Cell-free assay[1][3][5][6] |
| Lyn | Inhibition observed | Cell-free assay[3][5][6] |
| Flt1 | Inhibition observed | Cell-free assay[3][5][6] |
| FMS | Inhibition observed | Cell-free assay[3][5][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Incubation Time | Endpoint Measured |
| A375 (Human Melanoma, BRAF V600E) | Functional Assay | 0.015 | 75 minutes | Inhibition of ERK phosphorylation[3] |
| M14 (Human Melanoma, BRAF V600E) | Growth Inhibition | ~0.1 | Several days | Cell viability[3] |
| AZ628-resistant M14 clones | Growth Inhibition | ~10 | Several days | Cell viability[3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MAPK signaling cascade with this compound inhibition point.
Caption: A typical workflow for investigating this compound.
Experimental Protocols
Western Blot Analysis of ERK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation status of ERK1/2.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[7]
-
BCA Protein Assay Kit[8]
-
Laemmli sample buffer (2x)[7]
-
SDS-PAGE gels and running buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate[8]
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[8] Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4 hours).[8]
-
Cell Lysis: Wash the cells twice with ice-cold PBS.[7] Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[7] Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with agitation.[7]
-
Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.[8][9] Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9] Run the gel and then transfer the proteins to a PVDF membrane.[8][9]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, following the manufacturer's recommended dilution.[8][9]
-
Wash the membrane three times for 5 minutes each with TBST.[9]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Wash the membrane again as in the previous step.[9]
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[8]
-
Stripping and Re-probing: To analyze total ERK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on Raf kinase activity.
Materials:
-
Recombinant active Raf kinase (e.g., B-Raf V600E)
-
Kinase substrate (e.g., inactive MEK1)
-
Kinase assay buffer
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit or similar detection reagent[10]
-
Microplate reader
Protocol:
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase assay buffer, the recombinant Raf kinase, and its substrate (MEK1).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the wells.[11] Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase, if known. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like the ADP-Glo™ kit, following the manufacturer's instructions.[10] This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP to be measured via a luciferase reaction.[10]
-
Data Analysis: Measure the luminescence using a plate reader.[11] Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12][13]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[14] Incubate overnight to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period, typically 48-72 hours, at 37°C in a humidified CO2 incubator.[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[12][13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Considerations for Use
-
Acquired Resistance: Prolonged exposure to BRAF inhibitors like this compound can lead to acquired resistance. A common mechanism is the upregulation of CRAF, which can reactivate the MAPK pathway.[1][3][6][15] Researchers should be aware of this possibility when conducting long-term studies.
-
Off-Target Effects: While this compound is a selective Raf inhibitor, its effects on other kinases, such as VEGFR2, should be considered when interpreting results, especially at higher concentrations.[1][3]
-
Cell Line Selection: The choice of cell line is crucial for studying the effects of this compound. Comparing cell lines with different genetic backgrounds (e.g., BRAF V600E mutant vs. BRAF wild-type, or KRAS mutant) can provide valuable insights into the inhibitor's mechanism of action and selectivity.[2]
By following these protocols and considering the key aspects of its use, researchers can effectively employ this compound as a powerful tool to investigate the intricate role of the MAPK pathway in health and disease.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Immunoblot analysis [bio-protocol.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijbs.com [ijbs.com]
- 15. AZ-628 - LKT Labs [lktlabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AZ 628 Efficacy in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with AZ 628 in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive pan-Raf kinase inhibitor.[1][2] Its primary mechanism of action is to inhibit the activity of BRAF, BRAFV600E, and c-Raf-1, which are key kinases in the Ras-Raf-MEK-ERK signaling pathway.[2][3][4] By inhibiting these kinases, this compound is expected to suppress downstream signaling, leading to effects such as cell cycle arrest and apoptosis in cancer cells with activating BRAF mutations.[1][3][4][5]
Q2: In which types of cancer cell lines is this compound expected to be most effective?
This compound is particularly effective in cancer cell lines harboring the BRAFV600E mutation, which is common in melanoma and colon cancer.[3][4][5] The inhibitor has been shown to suppress both anchorage-dependent and -independent growth in these cell lines.[3]
Q3: What are the known off-target effects of this compound?
While this compound shows selectivity for Raf kinases, it can also inhibit other tyrosine protein kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[1][2][3][5] This cross-reactivity may contribute to its overall cellular effects, such as potential anti-angiogenic properties due to VEGFR2 inhibition.[3]
Troubleshooting Guide
Problem 1: No observable effect on cell viability or proliferation.
Possible Cause 1: Inappropriate Cell Line
-
Question: Is your cell line a suitable model for this compound treatment?
-
Explanation: this compound is most potent in cells with a constitutively active Ras-Raf-MEK-ERK pathway, particularly those with the BRAFV600E mutation. Its effect may be minimal in cell lines without this mutation or in those with alternative survival pathways.
-
Recommendation: Confirm the BRAF mutation status of your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as A375 (melanoma) or Colo205 (colon cancer).
Possible Cause 2: Acquired Resistance
-
Question: Could the cells have developed resistance to this compound?
-
Explanation: Prolonged exposure to this compound can lead to acquired resistance. A common mechanism is the upregulation of CRAF (c-Raf), which can sustain ERK1/2 activation even in the presence of the inhibitor.[3] Resistant clones can be up to 100-fold more resistant than the parental cell line.[3]
-
Recommendation: If you are working with a cell line that has been previously exposed to this compound or other Raf inhibitors, consider performing a Western blot to check for elevated levels of CRAF.
Possible Cause 3: Suboptimal Compound Concentration
-
Question: Are you using an effective concentration of this compound?
-
Explanation: The effective concentration of this compound can vary between cell lines. While IC50 values in cell-free assays are in the nanomolar range, cellular assays typically require concentrations from 0.01 to 10 µM.[6]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM).
Possible Cause 4: Issues with Compound Integrity or Solubility
-
Question: Is the this compound stock solution properly prepared and stored?
-
Explanation: this compound is soluble in DMSO but insoluble in water and ethanol.[3][6] Improperly dissolved or degraded compound will not be effective.
-
Recommendation: Ensure your this compound is fully dissolved in fresh, high-quality DMSO to make a concentrated stock solution.[3] Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use. Be aware that moisture-absorbing DMSO can reduce solubility.[3]
Problem 2: No decrease in p-ERK levels after treatment.
Possible Cause 1: Acquired Resistance
-
Question: Is it possible the cells have developed resistance?
-
Explanation: As mentioned previously, elevated CRAF expression is a key mechanism of acquired resistance and leads to sustained ERK1/2 phosphorylation.[3] In some this compound-insensitive cell lines, p-ERK1/2 activity is not significantly inhibited upon treatment.[3]
-
Recommendation: Analyze CRAF protein levels by Western blot in your treated and untreated cells.
Possible Cause 2: Insufficient Incubation Time
-
Question: Has the this compound been incubated with the cells for a sufficient amount of time?
-
Explanation: The inhibition of ERK phosphorylation can be time-dependent. While some studies show effects after a few hours, others may require longer incubation periods.
-
Recommendation: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing a decrease in p-ERK levels.
Possible Cause 3: Technical Issues with Western Blot
-
Question: Are you confident in your Western blot protocol and reagents?
-
Explanation: The detection of phosphorylated proteins can be challenging. Issues with antibody quality, buffer composition, or transfer efficiency can lead to inaccurate results.
-
Recommendation: Ensure you are using a validated anti-phospho-ERK antibody. Use a positive control, such as cells stimulated with a growth factor (e.g., EGF) to induce ERK phosphorylation, to confirm your assay is working correctly. Always probe for total ERK on the same membrane to normalize for protein loading.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| c-Raf-1 | 29[1][3][4][8] |
| BRAFV600E | 34[1][3][4][8] |
| BRAF (wild-type) | 105[1][3][4][8] |
Table 2: Cellular Potency of this compound in Different Scenarios
| Cell Line/Condition | Assay | IC50 / GI50 | Fold Resistance |
| M14 (parental) | Cell Viability | ~0.1 µM[3] | - |
| M14 (this compound-resistant) | Cell Viability | ~10 µM[3] | ~100-fold[3] |
| Colo205 (parental) | MTS Assay | 43 nM[9] | - |
| Colo-628R (resistant) | MTS Assay | 2.8 µM[9] | 64-fold[9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol is for assessing the effect of this compound on the phosphorylation of ERK1/2.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate. Visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody following the same procedure from step 7.
Visualizations
References
- 1. This compound | Raf Kinases | Tocris Bioscience [tocris.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Raf Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. aacrjournals.org [aacrjournals.org]
Optimizing AZ 628 Concentration for Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-Raf inhibitor, AZ 628. Here, you will find detailed experimental protocols, quantitative data, and visual guides to optimize your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Raf kinases. It targets BRAF, BRAF V600E, and c-Raf-1, thereby inhibiting the downstream MEK-ERK signaling pathway, which is often dysregulated in cancer.[1][2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells, particularly those with BRAF mutations.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range of 0.1 µM to 10 µM is a common starting point for assessing cell viability in BRAF-mutant cell lines like M14 melanoma cells.[3] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. For example, to make a 10 mM stock from 1 mg of this compound (MW: 451.52 g/mol ), you would dissolve it in 221.47 µL of DMSO. Store the stock solution at -20°C. When preparing working concentrations, dilute the stock solution in your cell culture medium. Be aware that the final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What are the known off-target effects of this compound?
A4: Besides its primary targets in the Raf family, this compound has been shown to inhibit other kinases, including several receptor tyrosine kinases like VEGFR2.[1][3] This suggests potential anti-angiogenic effects.[3] Researchers should consider these off-target effects when interpreting their results.
Q5: What are some downstream signaling effects of this compound beyond ERK phosphorylation?
A5: Recent studies have indicated that this compound can also lead to the downregulation of transcription factors such as FOXM1 and E2F4, which are involved in cell cycle progression and proliferation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of cell growth | - Cell line may not be sensitive to Raf inhibition (e.g., wild-type BRAF).- Incorrect concentration of this compound used.- Development of drug resistance. | - Confirm the BRAF mutation status of your cell line.- Perform a dose-response experiment to determine the optimal concentration.- Investigate potential resistance mechanisms, such as upregulation of bypass signaling pathways. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound at the working concentration.- High final concentration of DMSO. | - Ensure the final DMSO concentration is below 0.1%.- Prepare fresh dilutions from the stock solution for each experiment.- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. |
| High background in Western blot for p-ERK | - Suboptimal antibody dilution.- Insufficient washing steps.- High basal p-ERK levels in untreated cells. | - Optimize the primary and secondary antibody concentrations.- Increase the number and duration of washing steps.- Serum-starve cells before treatment to reduce basal signaling. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent drug treatment duration.- Passage number of the cell line. | - Maintain consistent cell seeding numbers for all experiments.- Standardize the duration of drug exposure.- Use cells within a consistent and low passage number range. |
Quantitative Data
Table 1: IC50 Values of this compound in Cell-Free Assays
| Target | IC50 (nM) |
| c-Raf-1 | 29[1] |
| BRAF V600E | 34[1] |
| BRAF (wild-type) | 105[1] |
Table 2: Experimental Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Reference |
| M14 (BRAF V600E) | Cell Viability | 0.01 - 10 µM | [3] |
| HCT116 (KRAS G13D) | Cell Viability | Not specified | [1] |
| IOMM-Lee & SZ8511 (Meningioma) | GSEA Analysis | Not specified | [5] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and read the absorbance at 570 nm. If using CCK-8, read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound.
References
- 1. STAT3 inhibitor sensitized KRAS-mutant lung cancers to RAF inhibitor by activating MEK/ERK signaling pathway | Aging [aging-us.com]
- 2. STAT3 inhibitor sensitized KRAS-mutant lung cancers to RAF inhibitor by activating MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijbs.com [ijbs.com]
- 5. researchgate.net [researchgate.net]
AZ628 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of AZ628, a potent Raf kinase inhibitor. Here you will find troubleshooting guidance and frequently asked questions to address common issues that may arise during your experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected phenotypes (e.g., changes in morphology, viability) that don't seem to be related to Raf inhibition. What could be the cause?
A1: While AZ628 is a potent Raf kinase inhibitor, it is known to interact with other kinases, which could lead to off-target effects. AZ628 has been shown to inhibit the activation of several receptor tyrosine kinases, including VEGFR2, Flt1, and Fms, which can impact angiogenesis and cell survival pathways.[1] It also inhibits other tyrosine kinases such as Lyn and DDR2.[1] We recommend performing control experiments to assess the involvement of these off-target kinases in your observed phenotype. This could include using more selective inhibitors for these off-target kinases or using RNAi to knockdown their expression.
Q2: I am observing a decrease in cell proliferation, but I'm not sure if it's due to cell cycle arrest or apoptosis. How can I differentiate between these two outcomes?
A2: AZ628 has been reported to induce both cell cycle arrest and apoptosis in colon and melanoma cell lines harboring the B-RafV600E mutation.[1] To distinguish between these effects, you can perform a cell cycle analysis using flow cytometry with propidium iodide staining. To specifically measure apoptosis, you can use an Annexin V/PI staining assay or a TUNEL assay.
Q3: I am working with a cell line that is wild-type for B-Raf, yet I still see an effect with AZ628. Why is this happening?
A3: Although AZ628 is most potent against B-RafV600E, it also inhibits wild-type B-Raf and c-Raf, albeit at higher concentrations.[1] The IC50 values for wild-type B-Raf are higher than for the V600E mutant.[2] Therefore, at the concentration you are using, you may be inhibiting the wild-type Raf signaling pathway. Additionally, consider the off-target effects mentioned in Q1, which could be contributing to the observed phenotype in a B-Raf wild-type context.
Q4: I'm seeing variability in the potency of AZ628 between different experiments. What could be the reason for this?
A4: Inconsistent results can arise from several factors. Ensure that your stock solutions of AZ628 are prepared and stored correctly, as the compound's stability can affect its potency. It is recommended to store stock solutions at +4°C. Additionally, batch-to-batch variability of the compound can occur. Always refer to the certificate of analysis for the specific batch you are using. Finally, ensure consistent cell culture conditions, as factors like cell density and passage number can influence experimental outcomes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity in a non-B-Raf mutant cell line. | Off-target inhibition of kinases like VEGFR2, Flt1, Fms, Lyn, or DDR2.[1] | - Validate the expression of these off-target kinases in your cell line.- Use a more selective inhibitor for the intended Raf target if available.- Perform dose-response curves to determine the lowest effective concentration of AZ628. |
| Paradoxical activation of the MAPK pathway. | In certain contexts, particularly with wild-type RAF, RAF inhibitors can lead to the dimerization and activation of RAF isoforms, resulting in downstream ERK signaling. | - Measure p-ERK levels at various time points and AZ628 concentrations.- Consider using a combination therapy with a MEK inhibitor. |
| Acquired resistance to AZ628 in long-term studies. | Upregulation of bypass signaling pathways or secondary mutations in the target kinase. | - Perform a screen for activated receptor tyrosine kinases.- Sequence the B-Raf gene to check for secondary mutations. |
| Inconsistent inhibition of p-ERK. | Issues with experimental setup or cell line-specific responses. | - Ensure consistent timing of drug treatment and cell lysis.- Check for high levels of growth factors in the serum that might be reactivating the pathway.- Some cell lines may be inherently less sensitive to AZ628.[1] |
Quantitative Data Summary
Table 1: AZ628 In Vitro Kinase Inhibitory Potency
| Kinase Target | IC50 (nM) | Assay Condition |
| c-Raf-1 | 29 | Cell-free assay[1] |
| B-Raf (V600E) | 34 | Cell-free assay[1] |
| B-Raf (wild-type) | 105 | Cell-free assay[1] |
Table 2: Known Off-Target Kinases Inhibited by AZ628
| Off-Target Kinase | Effect |
| VEGFR2 | Inhibition of activation[1] |
| Flt1 | Inhibition of activation[1] |
| Fms | Inhibition of activation[1] |
| Lyn | Inhibition of activation[1] |
| DDR2 | Inhibition of activation[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of AZ628 against a specific kinase in a cell-free system.
-
Reagents:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., biotinylated MEK for Raf kinases)
-
ATP
-
AZ628 (dissolved in DMSO)
-
Kinase buffer (specific to the kinase being assayed)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of AZ628 in DMSO.
-
In a 96-well plate, add the recombinant kinase, the kinase-specific substrate, and the diluted AZ628.
-
Incubate for a specified period (e.g., 20 minutes) at the optimal temperature for the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the AZ628 concentration.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with AZ628.
-
Reagents:
-
Cells of interest
-
Complete cell culture medium
-
AZ628 (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of AZ628 in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of AZ628. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Intended and off-target inhibition of the RAF-MEK-ERK pathway by AZ628.
Caption: A logical workflow for troubleshooting unexpected experimental results with AZ628.
References
Technical Support Center: Troubleshooting AZ 628 Resistance in Cell Lines
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering resistance to the pan-Raf inhibitor, AZ 628, in their cell line experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive pan-Raf inhibitor. It targets multiple kinases in the RAF family, including BRAF, BRAFV600E, and c-Raf-1.[1][2][3][4][5] In cancer cell lines with activating BRAF mutations, such as BRAFV600E, this compound inhibits the MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis.[1][2][4][5] It also shows inhibitory activity against other kinases like VEGFR2, which may contribute to its anti-angiogenic properties.[1][2][5]
Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to this compound, and BRAF inhibitors in general, can be acquired through several mechanisms that reactivate the MAPK pathway or activate alternative survival pathways. Common mechanisms include:
-
Reactivation of the MAPK Pathway:
-
Elevated CRAF expression: Increased levels of CRAF can sustain ERK signaling independently of BRAF inhibition.[1][6][7][8]
-
NRAS mutations: Acquired mutations in NRAS (e.g., Q61K) can reactivate the MAPK pathway upstream of RAF.[9][10]
-
MEK1 mutations: Mutations in MEK1 (e.g., C121S) can render it constitutively active, bypassing the need for RAF signaling.[9][10]
-
BRAF amplification or splice variants: Increased copies of the BRAF gene or alternative splicing can overcome the inhibitory effects of the drug.[9][10][11]
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like IGF-1R and PDGFRβ can activate the PI3K/AKT pathway, providing an alternative survival signal.[6][9][12]
-
Loss of PTEN: Loss of the tumor suppressor PTEN can lead to constitutive activation of the PI3K/AKT pathway.[10][12]
-
-
Drug Efflux:
-
Overexpression of ABCG2: The ATP-binding cassette transporter G2 (ABCG2) can function as a drug efflux pump, reducing the intracellular concentration of this compound.[13]
-
Q3: How can I confirm if my cell line has developed resistance to this compound?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This compound-resistant clones have been reported to be approximately 100-fold more resistant than the parental cell line.[1][13]
Q4: What initial experiments should I perform to troubleshoot this compound resistance?
A logical troubleshooting workflow involves a series of experiments to pinpoint the resistance mechanism:
-
Confirm Resistance: Perform a cell viability assay to confirm the shift in the IC50 value.
-
Assess MAPK Pathway Activity: Use Western blotting to check the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK, ERK) in the presence and absence of this compound.
-
Investigate Bypass Pathways: Analyze the activation status of key proteins in alternative survival pathways, such as the PI3K/AKT pathway (e.g., p-AKT).
-
Sequence Key Genes: If the biochemical analysis suggests MAPK pathway reactivation, consider sequencing key genes like BRAF, NRAS, and MEK1 to identify potential mutations.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound against various kinases and cell lines.
| Target | IC50 (nM) | Cell Line | IC50 (µM) |
| c-Raf-1 | 29[1][2][3][4][5] | M14 (Parental) | ~0.1[1][13] |
| BRAFV600E | 34[1][2][3][4][5] | M14 (this compound-Resistant) | ~10[1][13] |
| BRAF (wild-type) | 105[1][2][3][4][5] |
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is a simple and reliable method to assess cell viability by staining adherent cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (or other compounds for testing)
-
96-well tissue culture plates
-
0.5% Crystal Violet staining solution (in 20% methanol)
-
Methanol
-
Phosphate-Buffered Saline (PBS)
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1-2 x 104 cells/well). Include wells with medium only as a blank control. Incubate for 18-24 hours at 37°C to allow for cell attachment.[9]
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include an untreated control.
-
Incubation: Incubate the plate for a duration appropriate for your cell line and experimental goals (e.g., 48-72 hours).
-
Washing: Gently wash the cells twice with PBS to remove dead, detached cells.
-
Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the methanol and add 50 µL of 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.[9]
-
Washing: Wash the plate four times with tap water to remove excess stain.[9]
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add 100-200 µL of a solubilizing agent (e.g., 100% methanol or 10% acetic acid) to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of viable, adherent cells.
Western Blotting for Phospho-ERK (p-ERK)
This protocol allows for the detection of the activation state of the MAPK pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK.
Visualizations
Caption: Simplified signaling pathways affected by this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
Caption: Overview of common this compound resistance mechanisms.
References
- 1. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. This compound | Raf Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. This compound | Raf Kinases | Tocris Bioscience [tocris.com]
- 12. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleck.co.jp [selleck.co.jp]
Technical Support Center: AZ 628 Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the pan-Raf inhibitor, AZ 628.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive pan-Raf inhibitor. It targets multiple kinases in the RAF family, including B-Raf, B-RafV600E, and c-Raf-1.[1][2][3][4][5] Its primary mechanism is to bind to the ATP-binding site of Raf kinases, preventing their activation and downstream signaling through the MAPK/ERK pathway.[3] this compound has also been shown to inhibit other tyrosine protein kinases such as VEGFR2, DDR2, Lyn, Flt1, and FMS.[1][2][6]
Q2: What are the typical concentrations of this compound used in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. However, a common concentration range used in cell viability and signaling assays is between 0.01 µM and 10 µM.[7] For example, in M14 melanoma cells expressing the B-RafV600E mutation, concentrations within this range have been used to assess effects on cell growth and ERK1/2 phosphorylation.[7]
Q3: In which cancer cell lines is this compound expected to be most effective?
This compound is particularly effective in cancer cell lines harboring B-Raf mutations, especially the V600E mutation, which is common in melanoma and colon cancer.[1][3][6] It has been shown to suppress growth, induce cell cycle arrest, and promote apoptosis in these cell lines.[1][3][6] The inhibitor is also effective in cells with certain K-RAS mutations.[2]
Troubleshooting Guide
Issue 1: Unexpected Increase in ERK Phosphorylation (Paradoxical Activation)
Question: I'm treating wild-type B-Raf cells with this compound and observing an increase in p-ERK levels, instead of the expected decrease. Why is this happening?
Answer: This phenomenon is known as "paradoxical activation" of the RAF/MEK/ERK pathway. While seemingly counterintuitive for a Raf inhibitor, it can occur under specific cellular contexts, particularly in cells with wild-type B-Raf and active Ras. Some RAF inhibitors can promote the dimerization of RAF proteins, leading to the transactivation of one protomer by the other, which results in increased downstream ERK signaling.[8][9][10] However, studies have shown that this compound, as a type II RAF inhibitor, is less likely to induce paradoxical ERK activation compared to type I inhibitors like Dabrafenib.[11] If you observe this effect, consider the following:
-
Cellular Context: Ensure your cell line does not have underlying characteristics that might predispose it to paradoxical activation.
-
Inhibitor Concentration: Very high concentrations of some RAF inhibitors can sometimes lead to off-target effects or complex feedback loops. Titrate your this compound concentration to find the optimal inhibitory range without inducing paradoxical signaling.
-
Alternative Inhibitors: If paradoxical activation persists and is a concern for your experimental model, consider comparing the effects with a type I RAF inhibitor to understand the specific role of this compound.
Issue 2: Development of Drug Resistance
Question: My cells initially responded to this compound, but now they are proliferating even in the presence of the inhibitor. What could be the cause?
Answer: Acquired resistance to RAF inhibitors like this compound is a common issue. A primary mechanism of resistance is the elevated expression of c-Raf (CRAF).[1][3][7] This overexpression can lead to sustained activation of the downstream ERK1/2 pathway, bypassing the inhibitory effect of this compound on B-Raf.[1][7]
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve to confirm a shift in the IC50 value. Resistant clones can be approximately 100-fold more resistant to this compound.[1][7]
-
Analyze Protein Expression: Use Western blotting to check the expression levels of c-Raf, B-Raf, and phosphorylated ERK (p-ERK) in your resistant cell lines compared to the parental, sensitive cells. An increase in c-Raf is a strong indicator of this resistance mechanism.
-
Consider Combination Therapy: Combining this compound with a MEK inhibitor, such as Trametinib, can be more effective in overcoming resistance and suppressing the ERK pathway.[11]
Data Presentation
Table 1: Inhibitory Activity of this compound (IC50 Values)
| Target Kinase | IC50 (nM) |
| c-Raf-1 | 29[1][2][4] |
| B-RafV600E | 34[1][2][4] |
| B-Raf (wild-type) | 105[1][2][4] |
Table 2: Example of Acquired Resistance to this compound
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental M14 | ~ 0.1 | 1x |
| This compound-Resistant M14 Clones | ~ 10 | ~100x[1][7] |
Experimental Protocols
Key Experiment: Assessing Cellular Response to this compound in Melanoma Cells
This protocol outlines a general procedure for treating B-RafV600E mutant melanoma cells (e.g., M14) with this compound to evaluate its effect on cell viability and signaling.
Methodology:
-
Cell Seeding: Seed approximately 0.5-2.5 × 105 M14 cells per well in 12 or 24-well plates in a medium supplemented with 5% FBS.[7]
-
Incubation: Allow cells to adhere and grow overnight.[7]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM).[7] Include a DMSO-treated vehicle control.
-
Long-Term Treatment (for viability): For long-term growth assays, replace the medium and drug every 2 days until the untreated control wells reach confluence.[7]
-
Cell Fixation (for viability): Once the control wells are confluent, remove the media and fix the cells in 4% formaldehyde in PBS for 20 minutes at room temperature.[7] Staining with crystal violet can then be used to visualize and quantify cell viability.
-
Short-Term Treatment (for signaling): For analyzing signaling pathways (e.g., p-ERK levels), a shorter incubation time (e.g., 1-24 hours) is typically sufficient. After treatment, lyse the cells for subsequent Western blot analysis.
Mandatory Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on B-Raf and c-Raf.
Caption: Acquired resistance to this compound through the upregulation of c-Raf.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. xcessbio.com [xcessbio.com]
- 5. AZ-628 | pan-RAF inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Paradoxical activation of Raf by a novel Raf inhibitor | MRC PPU [ppu.mrc.ac.uk]
- 9. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation | eLife [elifesciences.org]
- 10. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
avoiding AZ 628 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Raf kinase inhibitor, AZ 628.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I added it to my cell culture media. What is the most common cause of this?
A1: The most common reason for this compound precipitation in aqueous solutions like cell culture media is its low water solubility. This compound is a hydrophobic molecule, and exceeding its solubility limit in the final culture volume will cause it to come out of solution.
Q2: How can I prevent this compound from precipitating in my cell culture experiments?
A2: To prevent precipitation, it is crucial to properly prepare the stock solution and ensure the final concentration in the media does not exceed its solubility. Here are some key recommendations:
-
Use DMSO for stock solutions: this compound is highly soluble in DMSO. Prepare a high-concentration stock solution in 100% DMSO.
-
Low final DMSO concentration: When diluting the stock solution into your cell culture media, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and effects on cell physiology.
-
Serial dilutions: Perform serial dilutions of your high-concentration stock solution in DMSO before the final dilution into the cell culture media. This helps to avoid localized high concentrations of this compound that can lead to precipitation.
-
Pre-warm media: Adding the this compound stock solution to pre-warmed cell culture media can sometimes help maintain solubility.
-
Vortexing during dilution: Gently vortex or mix the media while adding the this compound stock solution to ensure rapid and uniform distribution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving issues with this compound precipitation during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation observed immediately upon adding this compound stock to media. | Final concentration of this compound is too high. | - Recalculate the required volume of your stock solution to ensure you are not exceeding the desired final concentration.- Consider lowering the final working concentration of this compound in your experiment if possible. |
| High concentration of DMSO stock solution. | - Prepare a lower concentration DMSO stock solution and add a larger volume to the media (while still keeping the final DMSO concentration low). | |
| Precipitation observed after a period of incubation. | Temperature fluctuations. | - Ensure consistent temperature in your incubator. Avoid frequent opening and closing of the incubator door. |
| Interaction with media components. | - Some components of cell culture media, such as certain proteins or high concentrations of salts, can affect the solubility of small molecules. Consider using a different media formulation if the problem persists. | |
| Inconsistent results or lower than expected efficacy. | Loss of active compound due to precipitation. | - Visually inspect your culture plates for any signs of precipitation before and during the experiment.- If precipitation is suspected, prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately.
-
Add the appropriate volume of 100% DMSO to the this compound powder to achieve the desired concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Dilution of this compound into Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed, complete cell culture media
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform any necessary serial dilutions of the stock solution in 100% DMSO.
-
Calculate the volume of the final DMSO stock solution needed to achieve the desired final concentration in your cell culture media. Ensure the final DMSO concentration in the media is ≤ 0.5%.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture media.
-
Immediately mix the solution by gentle pipetting or swirling to ensure even distribution and prevent localized precipitation.
-
Add the this compound-containing media to your cells.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in media.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
AZ 628 toxicity in cell culture
Welcome to the technical support center for AZ628, a potent pan-Raf inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of AZ628 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZ628 and what is its primary mechanism of action?
AZ628 is a potent, ATP-competitive inhibitor of Raf kinases, a family of serine/threonine-specific protein kinases involved in the RAS-RAF-MEK-ERK signal transduction cascade.[1] It primarily targets B-Raf, B-RafV600E, and c-Raf-1, thereby suppressing downstream signaling through the MAPK pathway.[2][3] Inhibition of this pathway leads to cell cycle arrest and induction of apoptosis in cancer cell lines, particularly those with B-Raf mutations.
Q2: What are the reported IC50 values for AZ628 against its primary targets?
The half-maximal inhibitory concentration (IC50) values for AZ628 against Raf kinases in cell-free assays are summarized below.
| Target | IC50 (nM) |
| c-Raf-1 | 29 |
| B-RafV600E | 34 |
| B-Raf (wild-type) | 105 |
Q3: Besides Raf kinases, what are other potential off-target kinases of AZ628?
AZ628 has been shown to inhibit other tyrosine protein kinases, which may contribute to its overall cellular effects. These include:
-
VEGFR2
-
DDR2
-
Lyn
-
Flt1
-
FMS
The inhibition of VEGFR2 suggests potential anti-angiogenic properties.[2][4]
Q4: In which types of cancer cell lines has AZ628 shown activity?
AZ628 has demonstrated efficacy in suppressing growth, inducing cell cycle arrest, and promoting apoptosis in colon and melanoma cell lines that harbor the B-RafV600E mutation.[4] It has also been shown to inhibit the proliferation of human breast cancer cell line MCF7.[5]
Troubleshooting Guide
Problem 1: I am observing lower than expected cytotoxicity or inhibition of cell proliferation.
-
Possible Cause 1: Sub-optimal concentration.
-
Solution: Ensure you are using an appropriate concentration range. For initial experiments in B-RafV600E mutant cell lines, a concentration range of 0.01-10 µM is a reasonable starting point.[4] Perform a dose-response curve to determine the optimal IC50 in your specific cell line.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to AZ628. A potential mechanism of acquired resistance is the elevated expression of c-Raf, leading to sustained ERK1/2 activation.[1][2][4] Consider testing for c-Raf expression levels in your resistant cells. In cases of resistance, combining AZ628 with other inhibitors, such as MEK inhibitors, might be a viable strategy.
-
-
Possible Cause 3: Incorrect compound handling or storage.
-
Solution: AZ628 should be stored at +4°C. Prepare stock solutions in a suitable solvent like DMSO, where it is soluble up to 100 mM. Ensure the compound has not degraded due to improper storage or multiple freeze-thaw cycles.
-
Problem 2: I am seeing significant toxicity in my control (wild-type B-Raf) cell line.
-
Possible Cause: Off-target effects.
-
Solution: While AZ628 is selective for Raf kinases, it can inhibit other kinases at higher concentrations. This can lead to off-target toxicity. It is crucial to perform dose-response experiments on both your target (e.g., B-RafV600E) and control (e.g., wild-type B-Raf) cell lines to identify a therapeutic window where you observe selective toxicity.
-
Problem 3: My results for apoptosis induction are inconsistent.
-
Possible Cause 1: Inappropriate assay timing.
-
Solution: The induction of apoptosis is a time-dependent process. If you are measuring apoptosis at a single time point, you might be missing the peak of the apoptotic response. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing apoptosis in your cell line.
-
-
Possible Cause 2: Sub-optimal apoptosis detection method.
-
Solution: There are various methods to detect apoptosis, such as Annexin V staining, caspase activity assays, or TUNEL assays. The sensitivity and timing of these assays can differ. Consider using multiple methods to confirm your results. For instance, Annexin V staining detects early apoptotic events, while caspase-3/7 activation is a hallmark of executioner caspase activity.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with AZ628.
-
Cell Seeding: Seed approximately 0.5-2.5 × 10^5 cells per well in a 12- or 24-well plate in medium supplemented with 5% FBS.[2][4] Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of AZ628 (e.g., 0.01-10 µM).[4] Include a vehicle control (DMSO) at the same concentration as the highest AZ628 treatment.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). For longer-term assays, replace the medium and drug every 2 days.[2][4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: AZ628 inhibits the RAF-MEK-ERK signaling pathway.
Caption: Troubleshooting workflow for unexpected AZ628 toxicity results.
References
Technical Support Center: AZ 628 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of AZ 628, a potent pan-Raf inhibitor.
Understanding this compound
This compound is an ATP-competitive inhibitor targeting multiple Raf kinases, including B-Raf, B-RafV600E, and c-Raf-1.[1][2][3] It also demonstrates inhibitory activity against other kinases such as VEGFR2, DDR2, Lyn, Flt1, and FMS.[1][4][5] The primary mechanism of action of this compound is the disruption of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival.[5] Effective target engagement of this compound is expected to lead to a reduction in the phosphorylation of downstream effectors MEK and ERK.[6]
Signaling Pathway of this compound Action
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary method to confirm this compound target engagement in cells?
A1: The most common and direct method is to measure the phosphorylation status of downstream kinases MEK and ERK using a Western blot. A significant decrease in phospho-MEK (p-MEK) and phospho-ERK (p-ERK) levels upon this compound treatment indicates successful target engagement.
Q2: How can I directly measure the binding of this compound to its target protein?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[7][8] Ligand binding increases the thermal stability of the target protein, which can be detected by quantifying the amount of soluble protein remaining after heat treatment.[7][8]
Q3: What are some alternative methods to Western blotting for measuring target engagement?
A3: In-Cell Western (ICW) or cell-based ELISA assays offer a higher-throughput alternative to traditional Western blotting for quantifying protein phosphorylation.[9][10] These assays are performed in multi-well plates and allow for the simultaneous analysis of multiple samples.[10]
Q4: What are the expected IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the assay format and the specific Raf kinase.
| Kinase Target | IC50 (nM) |
| c-Raf-1 | 29[1][2][3] |
| B-RafV600E | 34[1][2][3] |
| B-Raf (wild-type) | 105[1][2][3] |
Q5: What could be the reason for a lack of effect of this compound on p-ERK levels?
A5: Several factors could contribute to this:
-
Drug Inactivity: Ensure the compound is properly stored and handled to maintain its activity.
-
Cellular Permeability: The compound may not be efficiently entering the cells.
-
Resistance Mechanisms: The cell line may have intrinsic or acquired resistance, such as mutations in downstream components of the pathway or upregulation of alternative signaling pathways.[6]
-
Experimental Conditions: The treatment time or concentration of this compound may be suboptimal.
Troubleshooting Guides
Western Blot for Phospho-ERK/MEK
Issue: Weak or no phospho-ERK/MEK signal in the positive control.
| Possible Cause | Troubleshooting Step |
| Inefficient cell lysis or protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis on ice. |
| Low protein concentration. | Quantify protein concentration using a BCA or Bradford assay and load a sufficient amount (typically 20-40 µg). |
| Poor antibody quality. | Use a validated phospho-specific antibody. Titrate the antibody to determine the optimal concentration. |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. |
Issue: High background on the Western blot membrane.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking. | Increase blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). |
| Antibody concentration is too high. | Reduce the primary or secondary antibody concentration. |
| Inadequate washing. | Increase the number and duration of washes with TBST. |
Issue: No change in phospho-ERK/MEK levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. |
| Insufficient treatment time. | Optimize the incubation time with this compound. A time course experiment (e.g., 1, 2, 4, 6 hours) can be informative. |
| Cell line resistance. | Consider using a different cell line known to be sensitive to Raf inhibitors. Investigate potential resistance mechanisms. |
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift observed with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal heating temperature. | Perform a temperature gradient to determine the optimal melting temperature (Tm) of the target protein. |
| Insufficient compound concentration. | Use a higher concentration of this compound to ensure target saturation. |
| Inefficient cell lysis after heating. | Ensure complete cell lysis to release soluble proteins. |
| Poor antibody performance in detecting the soluble fraction. | Validate the antibody for use in CETSA. |
| The compound does not induce a thermal shift for the target. | While rare for direct binders, some compounds may not significantly alter the thermal stability of their target.[11] |
Issue: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent heating. | Use a PCR machine with a thermal gradient function for precise and uniform heating.[3] |
| Uneven cell density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Incomplete removal of precipitated proteins. | Optimize the centrifugation step to effectively pellet the aggregated proteins. |
Experimental Protocols
Western Blot for Phospho-ERK1/2
This protocol outlines the steps to assess the phosphorylation status of ERK1/2 in response to this compound treatment.
Caption: Workflow for Western blot analysis of phospho-ERK1/2.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the desired duration (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify band intensities using image analysis software.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform CETSA to confirm the direct binding of this compound to Raf kinases.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[3]
-
-
Cell Lysis:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the amount of soluble target protein (e.g., c-Raf, B-Raf) in the supernatant by Western blot or other quantitative protein detection methods.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
References
- 1. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative analysis of ERK signaling inhibition in colon cancer cell lines using phospho-specific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 inhibitor sensitized KRAS-mutant lung cancers to RAF inhibitor by activating MEK/ERK signaling pathway | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to AZ-628 and Other BRAF Inhibitors
This guide provides a detailed comparison of the pan-RAF inhibitor AZ-628 against other well-characterized BRAF inhibitors, primarily focusing on Type I inhibitors like Dabrafenib and Vemurafenib. The information is intended for researchers, scientists, and drug development professionals, with an emphasis on performance, supporting experimental data, and methodologies.
Introduction to BRAF Inhibition
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway due to mutations is a common driver in many human cancers.[2] Activating mutations in the BRAF kinase, particularly the V600E substitution, are found in a high percentage of melanomas (70-80%), as well as a significant fraction of thyroid (40%) and colorectal cancers (20%).[3] This has made BRAF a key target for cancer therapy, leading to the development of specific inhibitors. These inhibitors are broadly classified based on their binding mode and effect on the kinase's conformation.
Mechanism of Action and Inhibitor Classification
BRAF inhibitors are primarily categorized as Type I or Type II.
-
Type I BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib): These are ATP-competitive inhibitors that bind to the active "DFG-in" conformation of the BRAF kinase, stabilizing it and blocking catalytic activity.[4] While effective against monomeric BRAF V600E, they can paradoxically promote the dimerization and activation of wild-type RAF isoforms (like CRAF), leading to unintended downstream ERK signaling in non-mutant cells.[2][4] This phenomenon is known as "paradoxical activation."
-
Type II BRAF Inhibitors (e.g., AZ-628, Sorafenib): These inhibitors bind to the inactive "DFG-out" conformation. AZ-628 is considered a pan-RAF inhibitor, meaning it targets multiple RAF isoforms.[5][6] Unlike Type I inhibitors, some Type II inhibitors like AZ-628 are less likely to induce paradoxical ERK activation.[4] AZ-628 can effectively hinder both BRAF and CRAF dimers.[7]
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibitor action.
Comparative Performance Data
The following tables summarize the key quantitative differences between AZ-628 and other representative BRAF inhibitors.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | Type | BRAF (WT) IC₅₀ (nM) | BRAF V600E IC₅₀ (nM) | c-RAF-1 IC₅₀ (nM) | Key Off-Targets |
| AZ-628 | Type II Pan-RAF | 105[5][6] | 34[5][6] | 29[5][6] | VEGFR2, DDR2, Lyn, Flt1, FMS[5][8] |
| Dabrafenib | Type I BRAF | 3.2 | 0.8 | 5.0 | - |
| Vemurafenib | Type I BRAF | 100 | 31 | 48 | - |
Note: IC₅₀ values can vary between different assays and conditions. The values for Dabrafenib and Vemurafenib are representative from literature.
Table 2: Cellular Activity and Paradoxical Activation
| Inhibitor | Effect on p-ERK in BRAF V600E cells | Paradoxical ERK Activation in BRAF WT cells |
| AZ-628 | Strong Inhibition[5] | Minimal to none at higher concentrations[4] |
| Dabrafenib | Strong Inhibition | Yes, potent activation[4] |
| Vemurafenib | Strong Inhibition | Yes, potent activation[9] |
Paradoxical MAPK Pathway Activation
A major differentiator between AZ-628 and Type I inhibitors is the phenomenon of paradoxical activation. In cells with wild-type BRAF but upstream activation (e.g., RAS mutations), Type I inhibitors like Dabrafenib bind to one RAF protomer in a dimer, which can allosterically transactivate the other protomer (often CRAF), leading to an overall increase in ERK signaling.[4]
In contrast, AZ-628 does not induce paradoxical ERK activation in CRAF-overexpressing cells and shows stronger ERK inhibition than Dabrafenib in this context.[4] While AZ-628 can induce some conformational changes in CRAF, it appears to maintain its inhibitory binding in both protomers of the dimer, thus preventing downstream signal propagation.[4]
Caption: Mechanism of paradoxical MAPK activation by Type I vs. Type II inhibitors.
Acquired Resistance
Prolonged exposure to BRAF inhibitors can lead to acquired resistance. A common mechanism of resistance to AZ-628 is the elevation of CRAF protein levels, which sustains ERK1/2 activation despite the presence of the drug.[1][5] In cells that develop resistance to AZ-628, survival becomes dependent on CRAF.[1] Interestingly, melanoma cell lines that develop resistance to AZ-628 can exhibit a slow-cycling, senescent-like phenotype, whereas dabrafenib-resistant cells may maintain high proliferative activity.[7][10]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing the data presented. Below are generalized protocols for key assays used in the characterization of BRAF inhibitors.
In Vitro Kinase Assay (for IC₅₀ Determination)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
-
Reagents and Materials : Recombinant active kinase (e.g., BRAF V600E), biotinylated substrate (e.g., biotinylated MEK), ATP, kinase assay buffer, serially diluted inhibitor (AZ-628), and a detection system (e.g., HTRF, ELISA).
-
Procedure :
-
The recombinant kinase is pre-incubated with serially diluted concentrations of the inhibitor (e.g., AZ-628) in assay buffer for 20-30 minutes at room temperature.[5]
-
The kinase reaction is initiated by adding a solution containing the substrate (e.g., biotinylated MEK) and ATP.[5] The final ATP concentration should be near the Kₘ for the specific kinase.
-
The reaction is allowed to proceed for a set time (e.g., 1 hour) at 30°C or 37°C.
-
The reaction is stopped by adding EDTA.
-
The amount of phosphorylated substrate is quantified using a detection method, such as an antibody specific for the phosphorylated substrate.
-
Data is plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is calculated using a nonlinear regression curve fit.
-
Cellular Proliferation / Viability Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., A375 or M14 melanoma lines with BRAF V600E mutation) are cultured in appropriate media supplemented with fetal bovine serum (FBS).[5]
-
Procedure :
-
Cells are seeded into 12- or 24-well plates at a density of 0.5-2.5 x 10⁵ cells per well and allowed to attach overnight.[5]
-
The following day, the media is replaced with fresh media containing various concentrations of the inhibitor (e.g., AZ-628 from 0.01 to 10 µM). A vehicle control (e.g., DMSO) is also included.[5]
-
Cells are incubated for a prolonged period (e.g., until untreated control wells reach confluence), with fresh media and inhibitor replaced every 2 days.[5]
-
At the end of the incubation, the media is removed, and cells are fixed with 4% formaldehyde in PBS for 20 minutes.[5]
-
Cells are washed with PBS and stained with a fluorescent nucleic acid stain, such as Syto60.[5]
-
The fluorescent signal intensity, which is proportional to the cell number, is quantified using an appropriate imager (e.g., Odyssey Infrared Imager).[5]
-
IC₅₀ values for growth inhibition are calculated from dose-response curves.
-
Western Blot for Pathway Modulation (p-ERK Analysis)
This method is used to assess the phosphorylation status of key signaling proteins like ERK, providing a direct measure of MAPK pathway activity.
-
Cell Treatment and Lysis :
-
Cells are seeded and grown to 70-80% confluency.
-
Cells are treated with the inhibitor (e.g., 2.5 µM Dabrafenib or AZ-628) or vehicle control for a specified time (e.g., 2 hours).[4]
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation :
-
The total protein concentration of each lysate is determined using a BCA or Bradford assay.
-
Lysates are normalized for total protein content and boiled in Laemmli sample buffer.
-
-
SDS-PAGE and Transfer :
-
Equal amounts of protein are loaded and separated by size on an SDS-polyacrylamide gel.
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Caption: General experimental workflow for comparing BRAF inhibitors in cell lines.
Conclusion
AZ-628 distinguishes itself from clinically approved Type I BRAF inhibitors like Dabrafenib and Vemurafenib through its pan-RAF inhibitory profile and its classification as a Type II inhibitor. Its key advantages lie in its potent inhibition of both BRAF and CRAF and its significantly reduced capacity to induce paradoxical MAPK pathway activation, a known liability of Type I inhibitors.[4] While acquired resistance through CRAF upregulation remains a challenge[5], the distinct biological consequences of AZ-628 treatment, including its superior ERK pathway suppression in certain contexts[4], highlight its importance as a tool compound for research and as a structural backbone for the development of next-generation pan-RAF inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of genotype-correlated sensitivity to selective kinase inhibitors by using high-throughput tumor cell line profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib: Potential Benefits of the Antiretroviral Treatments Cabotegravir or Doravirine on BRAF-Inhibitor-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ 628 Specificity Profile: A Comparative Guide for Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor AZ 628 with other relevant inhibitors, focusing on its specificity and performance as supported by experimental data. We detail the methodologies of key assays and present quantitative data in accessible formats to inform future research and development.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of RAF kinases, a family of serine/threonine-specific protein kinases central to the RAS-RAF-MEK-ERK signal transduction cascade.[1] This pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is a critical regulator of cellular processes including proliferation, apoptosis, and inflammation.[1][2] Dysregulation of this pathway, particularly through mutations like BRAF V600E, is a common driver in various cancers, including melanoma and colon cancer.[3] this compound is classified as a pan-Raf inhibitor, demonstrating activity against multiple RAF isoforms.[3][4] It has been shown to inhibit tumor cell growth, induce cell cycle arrest, and promote apoptosis in cancer cell lines harboring the BRAF V600E mutation.[5]
The RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to control gene expression. The pathway is initiated by the activation of RAS proteins, which then recruit and activate RAF kinases (ARAF, BRAF, CRAF). Activated RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK can then translocate to the nucleus to regulate transcription factors involved in cell growth and survival. This compound exerts its effect by inhibiting the kinase activity of RAF isoforms, thereby blocking downstream signaling.
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Quantitative Performance and Specificity
The specificity of a kinase inhibitor is crucial for its efficacy and safety profile. This compound has been profiled against a panel of kinases to determine its potency and selectivity.
Biochemical Potency of this compound
In cell-free biochemical assays, this compound demonstrates high potency against its primary RAF targets. The inhibitor also shows activity against several other tyrosine kinases, which may contribute to its overall biological effects, such as antiangiogenic properties through the inhibition of VEGFR2.[1][3]
Table 1: Biochemical Potency (IC₅₀) of this compound Against Various Kinases
| Kinase Target | IC₅₀ (nM) | Kinase Family | Reference |
|---|---|---|---|
| c-Raf-1 | 29 | Serine/Threonine Kinase | [2][3][4] |
| B-Raf (V600E) | 34 | Serine/Threonine Kinase | [2][3][4] |
| B-Raf (wild-type) | 105 | Serine/Threonine Kinase | [2][3][4] |
| VEGFR2 | Inhibited | Tyrosine Kinase | [3][5] |
| DDR2 | Inhibited | Tyrosine Kinase | [3][4][5] |
| Lyn | Inhibited | Tyrosine Kinase | [3][5] |
| Flt1 | Inhibited | Tyrosine Kinase | [3][5] |
| FMS | Inhibited | Tyrosine Kinase |[3][5] |
Note: Specific IC₅₀ values for the secondary targets are not consistently reported across public literature but are noted as inhibited by this compound.
Comparison with Other RAF Kinase Inhibitors
Kinase inhibitors are often categorized by their binding mode and conformational selectivity. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors stabilize an inactive conformation. This compound is considered a Type II, or pan-RAF, inhibitor.[6][7] This contrasts with Type I inhibitors like Dabrafenib and Vemurafenib (PLX4720), and this difference in mechanism has significant functional consequences.
One key difference is the phenomenon of "paradoxical ERK activation," where Type I inhibitors can paradoxically increase ERK signaling in RAS-mutant, BRAF wild-type cells by promoting RAF dimerization.[6][8] this compound does not appear to induce this paradoxical activation, which may offer a therapeutic advantage.[6][7]
Table 2: Comparison of this compound with a Type I RAF Inhibitor (Dabrafenib)
| Feature | This compound (Type II / Pan-RAF) | Dabrafenib (Type I) | Reference |
|---|---|---|---|
| Primary Targets | BRAF, CRAF | BRAF (V600E) | [3][6] |
| Binding Mode | Binds to inactive (DFG-out) conformation | Binds to active (DFG-in) conformation | [7] |
| Paradoxical ERK Activation | Does not induce or weakly induces | Induces in BRAF wild-type cells | [6][7] |
| Effect on RAF Dimers | Inhibits both protomers in a dimer | Can activate the unbound protomer | [7][9] |
| Known Resistance Mechanism | Elevated CRAF expression | NF1 loss, RAS mutation, BRAF amplification |[3][10][11] |
Experimental Protocols
The characterization of kinase inhibitors like this compound relies on a variety of robust biochemical and cell-based assays.[12] Below are detailed methodologies for two fundamental types of experiments used to determine inhibitor potency and specificity.
Protocol 1: Biochemical Kinase Activity Assay
Biochemical assays directly measure the catalytic function of a purified kinase and its inhibition by a compound.[13] These assays are essential for determining parameters like IC₅₀ in a controlled, cell-free environment. Common formats include radiometric, fluorescence-based (e.g., TR-FRET), and luminescence-based (e.g., Kinase-Glo®) assays.[13]
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute this compound or other test compounds in DMSO, followed by a final dilution in the assay buffer.
-
Prepare a solution containing the purified target kinase (e.g., B-Raf V600E) and a biotinylated substrate peptide.
-
Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase to ensure accurate competitive inhibition measurement.[14]
-
-
Kinase Reaction:
-
In a 384-well microplate, add the kinase/substrate solution.
-
Add the diluted inhibitor compound to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the reaction by adding an EDTA-containing detection buffer.
-
The detection buffer also contains a Europium-labeled anti-phospho-substrate antibody (donor) and a Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor).
-
Incubate for 60 minutes to allow for antibody and streptavidin binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emissions at 615 nm (Europium) and 665 nm (APC).
-
The TR-FRET signal (ratio of 665 nm / 615 nm) is proportional to the amount of phosphorylated substrate.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[15]
-
Caption: Workflow for a biochemical kinase assay using TR-FRET technology.
Protocol 2: Cell-Based Kinase Activity Assay
Cell-based assays are critical for validating an inhibitor's activity in a physiologically relevant context, accounting for factors like cell permeability and engagement with the target in its native environment.[16][17] A common approach is to measure the phosphorylation of a direct downstream substrate of the target kinase.
Methodology: Western Blot for Downstream Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A375 melanoma cells with BRAF V600E mutation) in appropriate media until they reach ~80% confluency.
-
Treat the cells with various concentrations of this compound (and appropriate vehicle controls, e.g., 0.1% DMSO) for a defined period (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Harvest the lysate and clarify by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-phospho-MEK or anti-phospho-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To confirm equal protein loading, re-probe the membrane with primary antibodies against the total protein (e.g., anti-total-MEK or anti-total-ERK) and a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Data Acquisition and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein or housekeeping protein signal to determine the relative inhibition of pathway activity at different inhibitor concentrations.
-
Caption: Workflow for a cell-based phosphorylation assay using Western Blot.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BRAF-Mutated Melanoma Cell Lines Develop Distinct Molecular Signatures After Prolonged Exposure to AZ628 or Dabrafenib: Potential Benefits of the Antiretroviral Treatments Cabotegravir or Doravirine on BRAF-Inhibitor-Resistant Cells [mdpi.com]
- 10. AZ-628 - LKT Labs [lktlabs.com]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Unveiling the Selectivity of AZ 628: A Comparative Guide for Kinase Inhibitor Research
For Immediate Release
[City, State] – [Date] – In the intricate landscape of kinase inhibitor development, understanding the precise cross-reactivity profile of a compound is paramount for predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of the kinase inhibitor AZ 628 against three other prominent Raf inhibitors: Sorafenib, Dabrafenib, and Vemurafenib. By presenting key experimental data, detailed protocols, and visual pathway analyses, this document serves as a vital resource for researchers, scientists, and drug development professionals.
Performance Comparison of Raf Kinase Inhibitors
This compound is a potent, ATP-competitive inhibitor of Raf kinases, demonstrating significant activity against c-Raf1, B-RafV600E, and wild-type B-Raf.[1][2][3][4] While it displays selectivity for Raf kinases over a broad panel of other kinases, it is also known to inhibit the activation of several receptor tyrosine kinases, including VEGFR2, Lyn, Flt1, and Fms.[1] The following table summarizes the inhibitory activity (IC50 values) of this compound and its alternatives against their primary targets and key off-target kinases, providing a quantitative basis for comparison.
| Kinase Target | This compound (nM) | Sorafenib (nM) | Dabrafenib (nM) | Vemurafenib (nM) |
| Primary Targets | ||||
| B-RafV600E | 34[1][3] | 38 | 0.8 | 13-31 |
| B-Raf (wild-type) | 105[1][3] | 22 | 3.2 | 100-160 |
| c-Raf (RAF1) | 29[1][3] | 6 | 5.0 | 6.7-48 |
| Key Off-Targets | ||||
| VEGFR1 | - | 26 | - | - |
| VEGFR2 | Inhibits activation[1][5] | 90[6] | - | - |
| VEGFR3 | - | 20[6] | - | - |
| PDGFRβ | - | 57[6] | - | - |
| c-Kit | - | 68[6] | - | - |
| Flt3 | Inhibits activation[1][5] | 58 | - | - |
| Lyn | Inhibits activation[1][5] | - | - | - |
| Fms | Inhibits activation[1][5] | - | - | - |
| DDR2 | Inhibits activation[5] | - | - | - |
| SRMS | - | - | - | 18 |
| ACK1 | - | - | - | 19 |
| KHS1 | - | - | - | 51 |
| FGR | - | - | - | 63 |
| ALK5 | - | - | <100 | - |
| SIK2 | - | - | <100 | - |
| NEK9 | - | - | <100 | - |
| CDK16 | - | - | <100 | - |
Signaling Pathway Analysis
To visualize the interactions of these inhibitors within the cell, the following diagram illustrates the core RAS-RAF-MEK-ERK signaling pathway and highlights the primary and key off-targets of this compound, Sorafenib, Dabrafenib, and Vemurafenib.
Caption: RAF inhibitor pathway and off-target interactions.
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is a critical step in its characterization. Below is a generalized protocol for an in vitro kinase assay, which can be adapted for specific kinases and inhibitors.
Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains MgCl2, MnCl2, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or [γ-³³P]ATP)
-
Microplates (e.g., 96-well or 384-well, white or clear depending on the detection method)
-
Plate reader capable of measuring luminescence, fluorescence, or radioactivity
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock to create a range of concentrations to be tested. It is common to use a 10-point dose-response curve with 3-fold dilutions.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the wells of the microplate. Include control wells containing only DMSO (vehicle control) and wells with no enzyme (background control).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix by diluting the purified kinase and its substrate in the kinase reaction buffer.
-
Add the kinase/substrate master mix to each well of the assay plate containing the inhibitor dilutions.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
-
Incubation:
-
Incubate the assay plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined amount of time. The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Add the detection reagent which quantifies the amount of ADP produced.
-
Fluorescence-based (e.g., Z'-LYTE™): Add the development reagent which acts on a phosphorylated peptide substrate to produce a fluorescent signal.
-
Radiometric: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP using a filter-binding assay, followed by scintillation counting.
-
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for determining kinase inhibitor IC50 values.
This guide provides a foundational understanding of the cross-reactivity of this compound in comparison to other widely used Raf inhibitors. The presented data and protocols are intended to aid researchers in the design and interpretation of their own studies, ultimately contributing to the development of more selective and effective kinase-targeted therapies.
References
Synergistic Potential of AZD6244 (Selumetinib) in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6244, also known as selumetinib, is a potent and selective allosteric inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway. Constitutive activation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. While selumetinib has shown activity as a monotherapy, its efficacy can be limited by intrinsic and acquired resistance mechanisms. This has spurred extensive research into combination strategies to enhance its anti-tumor effects. This guide provides a comprehensive comparison of the synergistic effects of AZD6244 with various classes of anti-cancer agents, supported by preclinical and clinical experimental data.
Data Presentation: Quantitative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from various studies investigating the synergistic effects of AZD6244 in combination with other drugs. These tables provide a comparative overview of the efficacy of these combinations in different cancer models.
Table 1: In Vitro Synergy of AZD6244 with PI3K/mTOR Pathway Inhibitors
| Combination Partner | Cancer Type | Cell Line | Parameter | Value | Synergy Assessment |
| GDC-0941 (PI3K Inhibitor) | Colorectal Cancer | HCT116 | GI50 (µM) | Data not specified | Marked synergistic growth inhibition |
| GDC-0941 (PI3K Inhibitor) | Colorectal Cancer | HT29 | GI50 (µM) | Data not specified | Marked synergistic growth inhibition |
| NVP-BEZ235 (Dual PI3K/mTOR Inhibitor) | Colorectal Cancer | HCT116 | GI50 (µM) | Data not specified | Marked synergistic growth inhibition |
| NVP-BEZ235 (Dual PI3K/mTOR Inhibitor) | Colorectal Cancer | HT29 | GI50 (µM) | Data not specified | Marked synergistic growth inhibition |
| BKM120 (PI3K Inhibitor) | Colorectal Cancer | HCT116DM | Combination Index (CI) | < 1.0 | Synergistic |
| BKM120 (PI3K Inhibitor) | Colorectal Cancer | HCT116CR | Combination Index (CI) | > 1.0 | Antagonistic |
Table 2: In Vivo Efficacy of AZD6244 in Combination with Cytotoxic Chemotherapy
| Combination Partner | Cancer Model | Efficacy Metric | Result |
| Docetaxel | KRAS-mutant NSCLC Xenograft | Tumor Growth | Enhanced tumor growth inhibition leading to regression |
| Docetaxel | KRAS-mutant NSCLC Patients (Phase II) | Progression-Free Survival | 5.3 months (combo) vs. 2.1 months (docetaxel alone)[1][2] |
| Docetaxel | KRAS-mutant NSCLC Patients (Phase II) | Objective Response Rate | 37% (combo) vs. 0% (docetaxel alone)[1] |
| Irinotecan | KRAS-mutant Colorectal Cancer Xenograft | Tumor Growth | Enhanced antitumor efficacy |
| Temozolomide | Human Tumor Xenograft | Tumor Growth | Enhanced tumor growth inhibition |
Table 3: Clinical Trial Outcomes of AZD6244 Combination Therapies
| Combination Partner | Cancer Type | Phase | Key Findings |
| Irinotecan | KRAS-mutant Metastatic Colorectal Cancer | II | Partial Response: 9.7%; Stable Disease: 51.6%[3][4][5][6] |
| Sorafenib | Advanced Hepatocellular Carcinoma | Ib | Partial Response: 15%; Stable Disease: 48%[7][8][9][10] |
| Cyclosporin A | Advanced Solid Tumors/Metastatic Colorectal Cancer | Ib | Partial Response: 2 patients; Stable Disease: 16 patients[11][12][13][14][15] |
| Olaparib (PARP Inhibitor) | RAS-pathway altered Ovarian & Endometrial Cancer | Ib | Clinical Benefit Rate: 69% (Ovarian), 59% (Endometrial)[16][17][18] |
| Docetaxel | KRAS-mutant Advanced NSCLC | III (SELECT-1) | No significant improvement in Progression-Free or Overall Survival[19][20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently employed in the cited studies.
Cell Viability and Synergy Assays
1. Sulforhodamine B (SRB) Assay:
-
Purpose: To determine cell density based on the measurement of cellular protein content, assessing growth inhibition.
-
Method:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of AZD6244, the combination drug, or both for a specified period (e.g., 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell viability.
-
2. Clonogenic Survival Assay:
-
Purpose: To assess the ability of single cells to proliferate and form colonies after treatment, measuring long-term cell survival.
-
Method:
-
Plate a low density of cells in 6-well plates.
-
Treat the cells with the drugs for a defined period.
-
Remove the drug-containing medium and incubate the cells for a period of 7-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
3. Combination Index (CI) Calculation (Chou-Talalay Method):
-
Purpose: To quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).
-
Method:
-
Determine the dose-response curves for each drug individually and in combination using assays like SRB or clonogenic survival.
-
Use software like CompuSyn to calculate the CI values based on the median-effect principle.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
In Vivo Xenograft Studies
-
Purpose: To evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Method:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into different treatment groups (vehicle control, single agents, combination).
-
Administer the drugs according to a defined schedule and dosage.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, tumors are often excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Efficacy is typically reported as tumor growth inhibition (TGI) or tumor regression.
-
Western Blotting for Signaling Pathway Analysis
-
Purpose: To detect and quantify the levels of specific proteins and their phosphorylation status to understand the molecular mechanisms of drug action.
-
Method:
-
Treat cells with the drugs for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ERK, p-AKT, total ERK, total AKT).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensities to determine changes in protein expression or phosphorylation.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing drug synergy.
References
- 1. Selumetinib plus docetaxel for KRAS-mutant advanced non-small-cell lung cancer: a randomised, multicentre, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Phase II study of selumetinib (AZD6244, ARRY-142886) plus irinotecan as second-line therapy in patients with K-RAS mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. A phase Ib study of selumetinib (AZD6244, ARRY-142886) in combination with sorafenib in advanced hepatocellular carcinoma (HCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Facebook [cancer.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Phase Ib Results of the Rational Combination of Selumetinib and Cyclosporin A in Advanced Solid Tumors with an Expansion Cohort in Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. onclive.com [onclive.com]
- 19. onclive.com [onclive.com]
- 20. JNCCN 360 - Non–Small Cell Lung Cancer - Addition of Selumetinib to Docetaxel in KRAS-Mutant Lung Cancer [jnccn360.org]
Safety Operating Guide
Navigating the Safe Disposal of AZ 628: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of AZ 628, a potent Raf kinase inhibitor, ensuring the protection of personnel and the environment.
Immediate Safety and Disposal Protocols
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, best practices for the disposal of similar research-grade kinase inhibitors and hazardous chemicals should be strictly followed. The following procedures are based on general laboratory chemical waste guidelines and information from the SDS for selumetinib, a structurally related MEK inhibitor.
Personnel Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The label should include the chemical name ("this compound"), the appropriate hazard pictograms (e.g., "Hazardous Waste"), and the accumulation start date.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Container Management:
-
Use a container that is chemically compatible with this compound and its solvent.
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated, secondary containment area to prevent spills.
-
-
Disposal of Unused or Expired Compound:
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of in the designated this compound waste container.
-
For contaminated labware (e.g., glassware), rinse it thoroughly with an appropriate solvent (e.g., DMSO followed by ethanol) and collect the rinsate as hazardous waste. After thorough cleaning, the labware can be washed for reuse.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminant.
-
-
Final Disposal:
Key Experimental Information
This compound is a potent and selective inhibitor of Raf kinases, playing a crucial role in the MAPK/ERK signaling pathway.[4][5][6] Understanding its mechanism of action is vital for its application in research.
| Property | Value | Reference |
| Molecular Weight | 451.52 g/mol | [7] |
| Formula | C₂₇H₂₅N₅O₂ | [7] |
| Solubility | Soluble in DMSO | |
| Storage | Store at 4°C | [7] |
| IC₅₀ values | c-Raf: 29 nM, B-Raf (V600E): 34 nM, B-Raf (wild-type): 105 nM | [5] |
This compound Signaling Pathway
This compound targets the Raf kinases, which are central components of the Ras-Raf-MEK-ERK pathway. This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.
Caption: The inhibitory action of this compound on the Raf kinase in the MAPK/ERK signaling pathway.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Raf Kinases | Tocris Bioscience [tocris.com]
- 7. This compound | 878739-06-1 [chemicalbook.com]
Personal protective equipment for handling AZ 628
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the potent pan-Raf inhibitor, AZ 628, ensuring laboratory safety and procedural clarity.
This document provides critical safety and logistical information for the handling and use of this compound, a potent research compound. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
This compound is classified as a potent compound with acute oral toxicity, and it is a skin and eye irritant that may cause respiratory irritation. All handling of this compound must be performed within a certified chemical fume hood or a glove box to minimize exposure risk.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound in both solid and solution forms.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double nitrile gloves are required. Change the outer glove immediately upon contamination. |
| Body Protection | Lab Coat | A disposable, solid-front, back-tying gown is required. |
| Sleeve Covers | Disposable sleeve covers should be worn to protect the arms. | |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory. |
| Respiratory | Face Mask | A standard surgical mask should be worn. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area. |
Engineering Controls
| Control Type | Requirement |
| Ventilation | All weighing, reconstitution, and aliquotting of this compound must be conducted in a certified chemical fume hood or a glove box. |
| Access Control | Access to areas where this compound is handled should be restricted to trained personnel only. |
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is crucial for the safe management of this compound within the laboratory.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware | All disposable labware (e.g., pipette tips, tubes) must be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically resistant container. |
| Contaminated PPE | All used PPE should be disposed of as hazardous waste in a designated, sealed container. |
All waste must be disposed of through a licensed hazardous waste disposal service.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a representative method for assessing the effect of this compound on the viability of cancer cell lines.
1. Cell Seeding:
-
Seed M14 cells (expressing the V600E BRAF mutation) in 12- or 24-well plates at a density of 0.5-2.5 × 10^5 cells per well in medium supplemented with 5% FBS.[1]
-
Incubate overnight to allow for cell attachment.[1]
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution to final concentrations ranging from 0.01 to 10 µM in fresh cell culture medium.[1]
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.[1]
-
Replace the medium and drug every 2 days until the untreated control wells reach confluence.[1]
3. Cell Viability Assessment:
-
Once the control wells are confluent, remove the medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[1]
-
Wash the cells twice with PBS.[1]
-
Stain the cells with a 1:5000 solution of a fluorescent nucleic acid stain (e.g., Syto60).[1]
-
Quantify the fluorescent signal intensity using an appropriate imaging system.[1]
Mechanism of Action: Inhibition of the Raf/MEK/ERK Signaling Pathway
This compound is a pan-Raf inhibitor that targets key kinases in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
